4-Bromo-2-nitro-5-propoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-nitro-5-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-3-15-9-5-7(11)8(12(13)14)4-6(9)10/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQXUIUCFDKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681482 | |
| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-53-8 | |
| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 4-Bromo-2-nitro-5-propoxyaniline: A Technical Guide for Advanced Chemical Synthesis
Abstract
In the landscape of modern drug discovery and fine chemical manufacturing, the strategic design of molecular building blocks is paramount. Polysubstituted anilines are a cornerstone of this endeavor, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4-Bromo-2-nitro-5-propoxyaniline, a promising yet specialized chemical intermediate. While direct literature on this specific compound is sparse, this document constructs a robust profile through validated chemical principles and analogies to structurally related molecules. We will explore its predicted physicochemical properties, a plausible and detailed synthetic pathway, and its significant potential as a precursor to high-value compounds, particularly in the pharmaceutical sector.
Introduction: A Multifunctional Scaffold
4-Bromo-2-nitro-5-propoxyaniline is a highly functionalized aromatic amine. Its structure is adorned with four distinct substituents—amino, bromo, nitro, and propoxy groups—each conferring specific reactivity and utility. This strategic arrangement makes it a valuable intermediate for chemists aiming to synthesize complex target molecules with precision and efficiency.
-
The amino group serves as a primary nucleophile, a handle for diazotization, and a potent ortho-, para-directing group in electrophilic aromatic substitution.
-
The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and directs incoming groups to the meta position. Crucially, it is readily reduced to a primary amine, opening pathways to vicinal diamine structures.[1][2][3] The role of nitro groups in drug design is significant, affecting both pharmacokinetic and pharmacodynamic properties.[4][5]
-
The bromo substituent is a versatile functional group. It can be retained in the final molecule or replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. Its presence also influences the electronic properties of the aromatic ring.
-
The propoxy group , an ether linkage, is generally stable and can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.
This combination of functional groups on a single scaffold allows for a sequence of selective chemical transformations, making 4-Bromo-2-nitro-5-propoxyaniline a powerful tool for building molecular diversity.
Physicochemical and Safety Profile
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Reference Analog |
| Molecular Formula | C₉H₁₁BrN₂O₃ | --- |
| Molecular Weight | 275.10 g/mol | --- |
| Appearance | Yellow to orange crystalline solid | Analogy with 4-Bromo-2-nitroaniline[6] |
| Melting Point | >100 °C | Increased molecular weight and polarity compared to 4-bromo-2-nitroaniline (m.p. 110-113 °C)[6] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | General characteristic of substituted anilines |
| CAS Number | 125438-20-8 | Not widely indexed, indicating specialized nature |
Safety Information
The hazard profile is anticipated to be similar to other bromo-nitroanilines. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
GHS Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. (Based on 4-Bromo-2-nitroaniline)
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.
Proposed Multi-Step Synthesis
The synthesis of 4-Bromo-2-nitro-5-propoxyaniline requires a carefully planned sequence of reactions to achieve the desired substitution pattern. The following pathway is proposed, leveraging well-established and reliable organic transformations. The key strategic decision is the order of substituent introduction, which is dictated by the directing effects of the groups present at each stage.
Caption: Proposed synthetic pathway for 4-Bromo-2-nitro-5-propoxyaniline.
Rationale for the Synthetic Strategy
-
Starting Material : 3-Amino-4-bromophenol is a commercially available and logical starting point.
-
Step 1: Protection of the Amino Group : The highly activating and nucleophilic amino group is first protected as an acetamide. This is crucial for several reasons: it moderates the activating effect, prevents unwanted side reactions during subsequent electrophilic substitution steps, and introduces steric hindrance at the ortho position, which can enhance regioselectivity.[8]
-
Step 2: Propoxylation : The phenolic hydroxyl group is converted to a propoxy ether via the Williamson ether synthesis.[9][10][11] This reaction is typically high-yielding and proceeds under mild conditions.
-
Step 3: Nitration : This is the key regioselective step. The acetamido group is a strong ortho-, para-director, and the propoxy group is also an ortho-, para-director. The position ortho to the propoxy group and meta to the bromo group is the most sterically accessible and electronically favorable position for nitration. The reaction is performed at low temperatures to prevent over-nitration.[12][13][14]
-
Step 4: Deprotection : The final step is the acidic or basic hydrolysis of the acetamide to reveal the free amino group, yielding the target molecule.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of N-(5-Bromo-2-hydroxyphenyl)acetamide (Intermediate 1)
-
To a stirred solution of 3-Amino-4-bromophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) at room temperature, add acetic anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (50 mL per gram of substrate) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield N-(5-Bromo-2-hydroxyphenyl)acetamide as a solid.
Protocol 3.2.2: Synthesis of N-(5-Bromo-2-propoxyphenyl)acetamide (Intermediate 2)
-
To a solution of N-(5-Bromo-2-hydroxyphenyl)acetamide (1.0 eq) in acetone or DMF (10 mL per gram), add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromopropane (1.5 eq) and stir the mixture at 60-70 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography to afford N-(5-Bromo-2-propoxyphenyl)acetamide.
Protocol 3.2.3: Synthesis of N-(4-Bromo-5-nitro-2-propoxyphenyl)acetamide (Intermediate 3)
-
Add N-(5-Bromo-2-propoxyphenyl)acetamide (1.0 eq) portion-wise to concentrated sulfuric acid (5 mL per gram) at 0 °C, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram) at 0 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5 °C.[13][14]
-
Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 3.2.4: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline (Final Product)
-
Suspend N-(4-Bromo-5-nitro-2-propoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol (10 mL per gram) and concentrated hydrochloric acid (5 mL per gram).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize carefully with an aqueous solution of sodium hydroxide or sodium carbonate until basic (pH > 8).
-
The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-Bromo-2-nitro-5-propoxyaniline by column chromatography or recrystallization.
Synthetic Utility in Drug Development
The true value of 4-Bromo-2-nitro-5-propoxyaniline lies in its potential for elaboration into more complex, biologically active molecules. The primary and most strategic transformation is the selective reduction of the nitro group.
Reduction to 4-Bromo-5-propoxybenzene-1,2-diamine
The reduction of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. In the presence of an aryl bromide, conditions must be chosen carefully to avoid dehalogenation.
Table 2: Recommended Methods for Selective Nitro Group Reduction
| Reagent/Catalyst | Conditions | Advantages & Considerations | Reference |
| Fe / NH₄Cl or AcOH | Ethanol/Water, Heat | Cost-effective, mild, and tolerant of many functional groups including halides. | [1][2] |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Heat | A classic and reliable method for selective nitro reduction. | [3] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Raney Ni is often preferred over Pd/C to minimize dehalogenation of aryl bromides. Requires careful optimization. | [2][3] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Biphasic System | Mild conditions, suitable for sensitive substrates. | [15] |
The resulting product, 4-Bromo-5-propoxybenzene-1,2-diamine , is a vicinal or ortho-phenylenediamine. This structural motif is a privileged scaffold in medicinal chemistry, serving as a key precursor for a wide range of heterocyclic compounds.[16][17][18]
Elaboration into Heterocyclic Scaffolds
The 1,2-diamine functionality is a powerful building block for constructing five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.
Caption: Synthetic utility of 4-Bromo-2-nitro-5-propoxyaniline.
-
Benzimidazoles (Pathway A): Condensation of the diamine with carboxylic acids, aldehydes, or their derivatives yields the benzimidazole core, a scaffold found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.
-
Quinoxalines (Pathway B): Reaction with α-dicarbonyl compounds leads to the formation of quinoxalines, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Conclusion
4-Bromo-2-nitro-5-propoxyaniline represents a strategically designed chemical intermediate with significant untapped potential. While not a common off-the-shelf reagent, its synthesis is achievable through a logical sequence of well-understood organic reactions. The true power of this molecule is realized upon the selective reduction of its nitro group, which unmasks a vicinal diamine functionality. This unlocks access to a rich variety of heterocyclic scaffolds, such as benzimidazoles and quinoxalines, that are central to modern pharmaceutical research. For medicinal and process chemists, understanding the synthesis and reactivity of such polysubstituted anilines is key to efficiently navigating the path toward novel and impactful molecular entities.
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Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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(PDF) Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. (2025). PubMed Central. Retrieved January 27, 2026, from [Link]
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m-Phenylenediamine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Williamson Ether Synthesis. (2023, November 7). YouTube. Retrieved January 27, 2026, from [Link]
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Synthesis of Nitrophenol. (2022, April 9). YouTube. Retrieved January 27, 2026, from [Link]
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synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. (2024, February 28). YouTube. Retrieved January 27, 2026, from [Link]
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(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved January 27, 2026, from [Link]
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An Improved Synthesis of N-Substituted-2-nitroanilines. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
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Benzene-1,2-diamine: A Comprehensive Overview. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]
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Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). The Organic Solution. Retrieved January 27, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
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Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda Blog. Retrieved January 27, 2026, from [Link]
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Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxyaniline: Synthesis, Properties, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-propoxyaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. As this compound is not extensively documented in current literature, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block in drug discovery and other advanced applications. Detailed protocols for its synthesis, purification, and characterization are presented, underpinned by established chemical principles. This document serves as a foundational resource for researchers interested in exploring the utility of this and similar molecules.
Introduction and Rationale
Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. The target molecule, 4-Bromo-2-nitro-5-propoxyaniline, incorporates a unique combination of substituents: a bromine atom, a nitro group, and a propoxy group. This arrangement is anticipated to confer distinct chemical characteristics, making it a potentially valuable, yet underexplored, scaffold for further chemical derivatization.
The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the electronic nature of the aromatic ring and can be a precursor to an amino group, which is a common feature in many bioactive molecules.[3][4] The bromine atom offers a versatile handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.[5] The propoxy group can enhance lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) profiles. This guide aims to provide a robust starting point for the investigation of 4-Bromo-2-nitro-5-propoxyaniline.
Proposed Synthesis of 4-Bromo-2-nitro-5-propoxyaniline
A logical and efficient synthetic pathway to 4-Bromo-2-nitro-5-propoxyaniline can be devised starting from the commercially available precursor, 5-Nitro-2-propoxyaniline. The proposed two-step synthesis involves the protection of the amine followed by electrophilic bromination and subsequent deprotection.
Synthetic Workflow
Caption: Proposed three-step synthesis of 4-Bromo-2-nitro-5-propoxyaniline.
Detailed Experimental Protocol
Step 1: Synthesis of N-(5-nitro-2-propoxyphenyl)acetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Nitro-2-propoxyaniline (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-(5-nitro-2-propoxyphenyl)acetamide.
Causality: The acetylation of the amino group is a crucial step to protect it from oxidation and to modulate its directing effect in the subsequent electrophilic bromination. The acetyl group is a moderately activating ortho-, para-director.
Step 2: Synthesis of N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide
-
Dissolve the N-(5-nitro-2-propoxyphenyl)acetamide (1.0 eq) from the previous step in glacial acetic acid (10-15 volumes).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-18 hours. The progress of the reaction should be monitored by TLC.
-
After completion, pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution.
-
Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification.
Causality: The acetylamino and propoxy groups are both ortho-, para-directing. The position para to the stronger directing group (acetylamino) is already occupied by the propoxy group. The position ortho to the acetylamino group and meta to the nitro group is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the propoxy group and meta to the acetylamino group (position 4).
Step 3: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline (Hydrolysis)
-
Suspend the crude N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum.
-
The final product, 4-Bromo-2-nitro-5-propoxyaniline, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free aniline. This self-validating protocol ensures that the final product is obtained with high purity, confirmed by the characterization methods outlined below.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value for 4-Bromo-2-nitro-5-propoxyaniline | Justification (based on analogues) |
| Molecular Formula | C₉H₁₁BrN₂O₃ | Sum of constituent atoms |
| Molecular Weight | 291.10 g/mol | Calculated from the molecular formula |
| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[6] |
| Melting Point | 120-130 °C | Higher than 5-Nitro-2-propoxyaniline (47.5-48.5 °C) due to the heavier bromine atom and potentially stronger intermolecular forces.[5] Likely in a similar range to 4-Bromo-2-nitroaniline (110-113 °C).[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Similar to other substituted nitroanilines.[5][6] |
Predicted Spectroscopic Data
¹H NMR (in CDCl₃, predicted):
-
δ 7.0-7.2 ppm (s, 1H): Aromatic proton at C-6, singlet due to no adjacent protons.
-
δ 7.8-8.0 ppm (s, 1H): Aromatic proton at C-3, singlet.
-
δ 4.0-4.2 ppm (t, 2H): Methylene protons (-OCH₂-) of the propoxy group.
-
δ 1.8-2.0 ppm (m, 2H): Methylene protons (-CH₂-) of the propoxy group.
-
δ 1.0-1.2 ppm (t, 3H): Methyl protons (-CH₃) of the propoxy group.
-
δ 5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂), broad singlet, chemical shift can vary.
¹³C NMR (in CDCl₃, predicted):
-
Expected signals for 9 distinct carbon atoms, including aromatic carbons in the range of 110-150 ppm, and aliphatic carbons of the propoxy group around 70 ppm, 22 ppm, and 10 ppm.
FT-IR (KBr pellet, cm⁻¹):
-
3400-3500: N-H stretching vibrations of the primary amine (two bands).
-
1580-1620: N-H bending vibration.
-
1500-1550 and 1330-1370: Asymmetric and symmetric stretching of the nitro group (-NO₂).
-
1200-1250: Aryl-O stretching of the propoxy ether linkage.
-
550-650: C-Br stretching.
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[8]
-
The molecular ion peak [M]⁺ would be observed at m/z 290 and 292.
-
Fragmentation would likely involve the loss of the propoxy group and the nitro group.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 4-Bromo-2-nitro-5-propoxyaniline suggests its utility as a versatile intermediate in several areas of chemical research.
Medicinal Chemistry
Aniline and its derivatives are prevalent scaffolds in a wide range of FDA-approved drugs.[1] However, the aniline moiety can sometimes be associated with metabolic instability and toxicity.[9] The development of novel, highly substituted anilines like the title compound allows for the exploration of new chemical space and the potential to mitigate these undesirable properties through further modification.
The combination of the bromo, nitro, and propoxy groups offers multiple points for diversification to generate libraries of compounds for biological screening. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. Such derivatization strategies are fundamental in lead optimization campaigns in drug discovery.
Caption: Potential derivatization pathways and applications of 4-Bromo-2-nitro-5-propoxyaniline.
Materials Science
Nitroaniline derivatives are known for their use in the synthesis of dyes and pigments.[2] The chromophoric properties endowed by the nitro and amino groups on the benzene ring can be tuned by the introduction of other substituents. 4-Bromo-2-nitro-5-propoxyaniline could serve as a precursor for novel dyes with specific absorption and emission properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-2-nitro-5-propoxyaniline. The following recommendations are based on the safety profiles of structurally related nitroaromatic compounds.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]
-
Health Hazards: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][13] They may cause irritation to the skin, eyes, and respiratory tract.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While 4-Bromo-2-nitro-5-propoxyaniline is not a widely studied molecule, this in-depth technical guide provides a strong foundation for its synthesis, characterization, and exploration in various scientific disciplines. By leveraging the known chemistry and properties of its analogues, we have proposed a reliable synthetic route and predicted its key physicochemical and spectroscopic characteristics. The unique combination of functional groups on this aniline scaffold makes it a promising building block for the development of novel pharmaceuticals and advanced materials. It is our hope that this guide will stimulate further research into this and other underexplored chemical entities.
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An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxyaniline and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-2-nitro-5-propoxyaniline and its N-alkylated derivatives. As key intermediates in organic synthesis, a thorough understanding of their properties, synthesis, and handling is crucial for their effective application in research and development, particularly in the design of novel therapeutics and functional materials. This document offers field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Core Compound and Derivatives: Identification and Properties
While a specific CAS number for the parent compound, 4-Bromo-2-nitro-5-propoxyaniline, is not readily found in major chemical databases, its N-alkylated derivatives are well-documented and commercially available. These derivatives are of significant interest in medicinal chemistry and materials science.
A crucial precursor for the synthesis of this family of compounds is 5-Nitro-2-propoxyaniline (CAS No. 553-79-7).[1] This orange solid serves as the foundational scaffold upon which further structural modifications, such as bromination and N-alkylation, are performed.[1]
The primary derivatives of focus in this guide are:
-
4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS No. 1305322-90-0)[2]
-
4-Bromo-N-methyl-2-nitro-5-propoxyaniline (CAS No. 1311197-92-8)[3][4]
A comparative summary of the key physical and chemical properties of these derivatives and a related intermediate, 4-Bromo-2-nitroaniline (CAS No. 875-51-4)[5][6], is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02[5][6] | Solid[6] | 110-113[6] |
| 5-Nitro-2-propoxyaniline | 553-79-7 | C₉H₁₂N₂O₃ | 196.21 | Orange Solid[1] | 48 |
| 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | 1305322-90-0 | C₁₃H₁₉BrN₂O₃ | 331.21[2] | Not specified | Not specified |
| 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | 1311197-92-8 | C₁₀H₁₃BrN₂O₃ | 289.1[3][4] | Not specified | Not specified |
Strategic Synthesis Pathways
The synthesis of 4-Bromo-2-nitro-5-propoxyaniline and its N-alkylated derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the bromination of a substituted aniline precursor, followed by N-alkylation if desired.
Synthesis of the Core Scaffold: 4-Bromo-2-nitro-5-propoxyaniline
The synthesis of the parent compound logically proceeds via the electrophilic bromination of 5-Nitro-2-propoxyaniline. The existing amino and propoxy groups are ortho-, para-directing, while the nitro group is meta-directing. This substitution pattern favors the introduction of bromine at the C4 position, which is para to the strongly activating amino group and ortho to the propoxy group.
Caption: Proposed synthesis of 4-Bromo-2-nitro-5-propoxyaniline.
Experimental Protocol: Bromination of 5-Nitro-2-propoxyaniline (Proposed)
This protocol is based on established methods for the bromination of substituted anilines and should be optimized for this specific substrate.
-
Dissolution: Dissolve 5-Nitro-2-propoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1.1 equivalents) in the same solvent to the cooled aniline solution. The slow addition is critical to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2-nitro-5-propoxyaniline.
Synthesis of N-Alkylated Derivatives
The N-alkylated derivatives are synthesized from the parent 4-Bromo-2-nitro-5-propoxyaniline via nucleophilic substitution.
Caption: Synthesis of N-alkylated derivatives.
Experimental Protocol: N-Alkylation of 4-Bromo-2-nitro-5-propoxyaniline (General Procedure)
This is a general protocol and the choice of base, solvent, and temperature will depend on the specific alkylating agent used.
-
Reactant Mixture: In a round-bottom flask, combine 4-Bromo-2-nitro-5-propoxyaniline (1 equivalent), a suitable base (e.g., potassium carbonate, sodium hydride; 1.5-2 equivalents), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide for N-methylation, tert-butyl bromide for N-tert-butylation; 1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.
Safety and Handling
Substituted nitroanilines are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
4-Bromo-2-nitroaniline , a closely related compound, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is reasonable to assume that 4-Bromo-2-nitro-5-propoxyaniline and its derivatives possess similar toxicological profiles.
Conclusion
This technical guide provides a foundational understanding of 4-Bromo-2-nitro-5-propoxyaniline and its key N-alkylated derivatives. While a CAS number for the parent compound remains elusive, the established synthetic routes for analogous compounds provide a clear and logical pathway for its preparation from commercially available starting materials. The detailed protocols and safety considerations outlined herein are intended to empower researchers to confidently and safely utilize these versatile building blocks in their synthetic endeavors.
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The Synthetic Versatility and Pharmacological Potential of Substituted Bromo-Nitro-Anilines: A Technical Guide
Introduction: The Strategic Importance of Bromo-Nitro-Anilines
Substituted bromo-nitro-anilines represent a class of aromatic compounds of significant interest in both industrial and medicinal chemistry. The unique interplay of the electron-withdrawing nitro group, the versatile bromo substituent, and the reactive amino functionality imparts a rich and tunable chemical reactivity to the aniline core. This strategic combination of functional groups makes these compounds highly valuable precursors for the synthesis of a diverse array of molecules, ranging from vibrant azo dyes to complex pharmacologically active agents.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, characterization, and application of substituted bromo-nitro-anilines is paramount for innovation in these fields. This technical guide provides an in-depth exploration of the core principles and practical methodologies associated with this important class of chemical intermediates.
Part 1: The Art and Science of Synthesis: Navigating Regioselectivity
The synthesis of substituted bromo-nitro-anilines is a study in the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aniline ring are of critical importance. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The regiochemical outcome of bromination reactions is therefore highly dependent on the starting material and the reaction conditions.
Key Synthetic Strategies
The preparation of substituted bromo-nitro-anilines can be broadly approached through two primary pathways: the nitration of a bromoaniline or the bromination of a nitroaniline. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of the starting materials.
A common challenge in the synthesis of these compounds is achieving high regioselectivity, particularly when multiple positions on the aromatic ring are activated.[3] Careful control of reaction parameters such as temperature, solvent, and the nature of the brominating or nitrating agent is crucial to minimize the formation of unwanted isomers.[4]
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitroaniline
This protocol details a robust method for the synthesis of 2,6-dibromo-4-nitroaniline, a key intermediate in the production of azo disperse dyes.[5]
Materials:
-
4-nitroaniline
-
Sulfuric acid (60%)
-
Bromine
-
Hydrogen peroxide (30%)
Procedure:
-
In a suitable reaction flask, add 220.0 g of 60% sulfuric acid.
-
With stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid and continue stirring for 2 hours.
-
Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25 °C.
-
After the addition of bromine is complete, maintain the reaction at 20-25 °C for 4 hours.
-
Add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25 °C.
-
Continue to stir the reaction mixture at this temperature for an additional 4 hours.
-
The product can be isolated by filtration, followed by washing with water and drying.
This method has been reported to yield 2,6-dibromo-4-nitroaniline with high purity.
Experimental Protocol: Synthesis of 3-Bromo-5-nitroaniline
The synthesis of 3-bromo-5-nitroaniline can be achieved through the partial reduction of 1-bromo-3,5-dinitrobenzene.[6]
Materials:
-
1-bromo-3,5-dinitrobenzene
-
Ethanol
-
Aqueous ammonium sulfide solution (20%)
-
Ethyl acetate
-
Saturated saline solution
-
Silica gel for column chromatography
-
Ethyl acetate/hexane (1:4) as eluent
Procedure:
-
To a solution of 1-bromo-3,5-dinitrobenzene (3.0 g, 12 mmol) in ethanol (15 mL), add an aqueous 20% ammonium sulfide solution (9.0 mL, 26 mmol) at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with saturated saline, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using ethyl acetate/hexane (1:4) as the eluent to yield 3-bromo-5-nitroaniline as an orange solid.[6]
Part 2: Structural Elucidation and Characterization
The unambiguous identification and purity assessment of synthesized substituted bromo-nitro-anilines are critical for their application. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amino group and the characteristic absorptions of the nitro group.
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass analysis. Fragmentation patterns can further aid in structural confirmation.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.
-
Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis.
| Technique | Typical Observations for Substituted Bromo-Nitro-Anilines |
| ¹H NMR | Complex aromatic region with chemical shifts and coupling patterns indicative of the substitution pattern. Broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons show distinct chemical shifts influenced by the electron-withdrawing and -donating groups. |
| IR | N-H stretching vibrations for the amino group (typically two bands for a primary amine). Strong asymmetric and symmetric stretching vibrations for the nitro group. C-Br stretching vibrations in the fingerprint region. |
| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. Isotopic pattern characteristic of the presence of bromine atom(s). |
Part 3: Applications in Industry and Medicine
The unique chemical architecture of substituted bromo-nitro-anilines makes them valuable intermediates in several key industries.
Azo Dyes
A primary application of substituted bromo-nitro-anilines is in the synthesis of azo dyes.[2] The amino group serves as a handle for diazotization, followed by coupling with an electron-rich aromatic compound to form the azo linkage (-N=N-), which is the chromophore responsible for the color. The bromo and nitro substituents act as auxochromes, modifying the electronic properties of the dye molecule and influencing its color, lightfastness, and affinity for different fibers.[2][7] These dyes are extensively used in the textile industry for coloring synthetic fibers like polyester.[8]
Pharmaceuticals and Agrochemicals
The bromo-nitro-aniline scaffold is a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of multiple reaction sites allows for the introduction of diverse pharmacophores and the modulation of physicochemical properties.[9]
Several studies have explored the potential of substituted anilines as anticancer agents.[10][11] The aniline moiety can be incorporated into larger molecular frameworks that target specific biological pathways involved in cancer progression. For instance, some aniline derivatives have been shown to inhibit kinases like Mer and c-Met, which are often overexpressed in tumors.[9] The cytotoxic effects of some derivatives are enhanced by the presence of a nitro group.[10] Benzothiazole aniline derivatives, in particular, have shown promise in stopping the cell cycle and inducing apoptosis in various cancer cell lines.[1]
Derivatives of bromo-nitro-anilines are being investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] Over-activation of NMDA receptors is implicated in various neurological disorders. The development of antagonists that can modulate the activity of these receptors is a key area of research. While specific structure-activity relationships for bromo-nitro-aniline-based NMDA receptor antagonists are still being elucidated, the general principle involves designing molecules that can bind to the receptor and block its activation.[13][14]
Part 4: Mechanism of Action of Nitroaromatic Compounds
The biological activity of many nitroaromatic compounds, including some substituted bromo-nitro-anilines, is often linked to the reductive metabolism of the nitro group. This bioactivation process can lead to the formation of reactive nitrogen species, such as nitric oxide (NO). These reactive species can have a range of downstream effects, including DNA damage and the induction of oxidative stress, which can contribute to their therapeutic or toxicological properties. This mechanism is particularly relevant for nitroaromatic antibiotics.
Conclusion
Substituted bromo-nitro-anilines are a class of compounds with a rich and diverse chemistry that underpins their utility in a range of scientific and industrial applications. From the foundational synthesis of dyes that color our world to their role as key building blocks in the development of novel therapeutics, these molecules continue to be of significant interest. A thorough understanding of their synthesis, including the nuances of regioselectivity, and a comprehensive approach to their characterization are essential for harnessing their full potential. As research in medicinal chemistry continues to evolve, the versatile bromo-nitro-aniline scaffold is poised to remain a valuable platform for the design and discovery of new bioactive compounds.
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The Synthetic Versatility of 4-Bromo-2-nitro-5-propoxyaniline: A Gateway to Novel Bioactive Scaffolds in Medicinal Chemistry
Abstract
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among these, 4-Bromo-2-nitro-5-propoxyaniline emerges as a highly functionalized and versatile building block, poised for a significant role in modern drug discovery. Its unique arrangement of reactive sites—an aniline amine, a reducible nitro group, and a bromine atom amenable to cross-coupling reactions—offers a rich platform for the generation of diverse molecular architectures. This technical guide explores the potential applications of 4-Bromo-2-nitro-5-propoxyaniline in medicinal chemistry, providing insights into its synthetic utility and proposing pathways to novel bioactive agents. We will delve into strategic chemical transformations, present detailed experimental protocols, and discuss the rationale behind its use in constructing complex molecules, including its potential as a building block for protein degraders.
Introduction: The Strategic Value of a Multifunctional Scaffolding
The aniline moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs. The strategic substitution of the aniline ring allows for the fine-tuning of a compound's pharmacological properties, including its bioavailability, solubility, and selectivity for its target receptor.[1][2] 4-Bromo-2-nitro-5-propoxyaniline is a prime example of a strategically designed synthetic intermediate. The interplay of its functional groups provides medicinal chemists with a powerful tool to explore chemical space efficiently.
The presence of a nitro group, while sometimes associated with toxicity, is also a key feature in many bioactive compounds and can serve as a versatile synthetic handle.[3][4] Furthermore, the bromine atom is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are central to modern synthetic chemistry. This guide will illuminate the potential of this molecule, transforming it from a simple chemical intermediate into a cornerstone for innovation in drug discovery.
Physicochemical Properties and Proposed Synthesis
A summary of the key physicochemical properties of 4-Bromo-2-nitro-5-propoxyaniline is presented in Table 1.
Table 1: Physicochemical Properties of 4-Bromo-2-nitro-5-propoxyaniline
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O3 | Inferred from related compounds |
| Molecular Weight | 275.10 g/mol | Inferred from related compounds |
| Appearance | Likely a crystalline solid | Inferred from similar anilines |
| Solubility | Expected to be soluble in common organic solvents | Inferred from chemical structure |
A plausible synthetic route to 4-Bromo-2-nitro-5-propoxyaniline, based on established organic chemistry principles for the synthesis of substituted anilines, is outlined below.[5][6]
Caption: Proposed two-step synthesis of 4-Bromo-2-nitro-5-propoxyaniline.
Core Medicinal Chemistry Applications: A Triumvirate of Reactivity
The true potential of 4-Bromo-2-nitro-5-propoxyaniline lies in the strategic and selective manipulation of its three key functional groups.
The Aniline Moiety: A Nucleophilic Hub for Bioactive Scaffolds
The primary amine of the aniline is a versatile nucleophile, readily participating in a variety of reactions to build larger, more complex structures.
-
Amide and Sulfonamide Formation: Acylation with carboxylic acids or their derivatives, or sulfonylation with sulfonyl chlorides, can introduce a wide range of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.
-
Diazotization and Subsequent Reactions: The aniline can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a variety of other functional groups.
The Nitro Group: A Latent Amine and Modulator of Activity
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. While it is a known toxicophore in some contexts, it is also a key pharmacophore in several approved drugs.[3][7]
-
Reduction to an Amine: The most common transformation of the nitro group in medicinal chemistry is its reduction to a primary amine. This newly formed amine can then be functionalized in numerous ways, effectively creating a diamino-substituted scaffold.
Caption: Transformation of the nitro group and subsequent functionalization.
-
Bioisosteric Replacement: In cases where the nitro group's potential for metabolic liabilities is a concern, it can be replaced with a bioisostere, such as a trifluoromethyl (CF3) group or a cyano (CN) group, to improve the drug-like properties of the molecule.[8][9][10]
The Bromine Atom: A Handle for Modern Cross-Coupling Chemistry
The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing a wide variety of secondary or tertiary amines.
A Building Block for Protein Degraders
The search result indicating that a derivative of our topic compound is a "Protein Degrader Building Block" is highly significant.[11] Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. 4-Bromo-2-nitro-5-propoxyaniline, with its multiple points for chemical modification, is an excellent starting material for the synthesis of novel linkers or for the attachment of ligands.
Caption: Conceptual structure of a PROTAC and the potential role of 4-Bromo-2-nitro-5-propoxyaniline.
Experimental Protocols
The following are representative, detailed experimental protocols for key transformations of 4-Bromo-2-nitro-5-propoxyaniline.
Protocol 1: Synthesis of N-(4-Bromo-2-nitro-5-propoxyphenyl)acetamide (Acylation of the Aniline)
-
Reaction Setup: To a solution of 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added triethylamine (1.5 eq).
-
Reagent Addition: Acetyl chloride (1.2 eq) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired acetamide.
Protocol 2: Synthesis of 4-Bromo-5-propoxybenzene-1,2-diamine (Reduction of the Nitro Group)
-
Reaction Setup: A mixture of 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in ethanol and water (4:1, 0.2 M) is prepared in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours.
-
Reaction Monitoring: The disappearance of the starting material is monitored by TLC.
-
Workup: The hot reaction mixture is filtered through a pad of Celite®, and the Celite® is washed with hot ethanol.
-
Purification: The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield the diamine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2-Nitro-5-propoxy-4-(thiophen-2-yl)aniline (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a degassed mixture of 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq), thiophene-2-boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water (0.1 M) is added Pd(PPh3)4 (0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
4-Bromo-2-nitro-5-propoxyaniline represents a powerful and versatile platform for the synthesis of novel and diverse chemical entities with potential therapeutic applications. The strategic positioning of its functional groups allows for a wide range of chemical transformations, enabling the rapid generation of compound libraries for biological screening. From serving as a core scaffold for traditional small molecule drug discovery to being a key building block in the burgeoning field of protein degradation, the potential applications of this molecule are vast. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of 4-Bromo-2-nitro-5-propoxyaniline in their quest for the next generation of medicines.
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Probing the Orthogonal Reactivities of Bromo and Nitro Moieties in 4-Bromo-2-nitro-5-propoxyaniline: A Technical Guide for Synthetic Strategy and Drug Development
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the bromo and nitro functional groups within the 4-Bromo-2-nitro-5-propoxyaniline scaffold. This molecule presents a compelling case study in chemoselectivity, offering orthogonal synthetic handles for diverse molecular elaboration. For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of the electronic and steric effects governing these groups is paramount for efficient lead optimization and the construction of complex molecular architectures. This document outlines the theoretical underpinnings of the differential reactivity and provides validated experimental protocols to selectively address either the bromo or the nitro group, thereby enabling a broad range of chemical transformations.
Introduction: A Scaffold of Strategic Importance
The 4-Bromo-2-nitro-5-propoxyaniline molecule incorporates three key functional groups that dictate its chemical behavior: a nucleophilic amino group, an electrophilic nitro group, and a versatile bromo substituent. The relative positioning of these groups on the aniline ring creates a unique electronic environment that allows for selective chemical manipulation. The electron-donating propoxy and amino groups activate the ring, while the strongly electron-withdrawing nitro group deactivates it, particularly at the ortho and para positions relative to itself. This electronic tug-of-war is central to understanding the molecule's reactivity. The bromo group, a common participant in cross-coupling reactions, and the nitro group, a precursor to a primary amine, represent two of the most valuable functionalities in modern synthetic chemistry. Mastering their selective transformation is key to unlocking the synthetic potential of this and related scaffolds.
Electronic Landscape and Predicted Reactivity
The reactivity of 4-Bromo-2-nitro-5-propoxyaniline is governed by the electronic contributions of its substituents. The potent electron-withdrawing nature of the nitro group significantly influences the aromatic system. This property deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[1][2][3][4] The bromo group and the propoxy group, being ortho and para to the nitro group respectively, are in electronically activated positions for potential displacement by strong nucleophiles. However, the bromo group is also an excellent leaving group in palladium-catalyzed cross-coupling reactions.[5][6] The amino group, a strong activating group, directs electrophiles to its ortho and para positions. However, the steric hindrance from the adjacent nitro group and the deactivating effect of the nitro group on the overall ring system make electrophilic substitution challenging.
The primary reactive pathways for this molecule can be categorized as follows:
-
Reactions at the Bromo Group: Primarily palladium-catalyzed cross-coupling reactions.
-
Reactions at the Nitro Group: Reduction to the corresponding aniline.
-
Nucleophilic Aromatic Substitution: Displacement of the bromo or other groups by a strong nucleophile.
This guide will focus on the first two pathways, as they offer the most reliable and selective transformations for this scaffold.
Experimental Workflows & Methodologies
Selective Transformation of the Bromo Group via Suzuki-Miyaura Cross-Coupling
The bromo substituent is an ideal handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a robust and versatile choice.[7][8][9] The nitro group is generally stable under these conditions, allowing for selective functionalization at the 4-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst.
-
Base: Essential for the transmetalation step of the catalytic cycle.[10][11]
-
Solvent System: The biphasic system facilitates the dissolution of both the organic-soluble reactants and the inorganic base.
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides.[7]
Data Presentation: Expected Outcome of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Expected Product | Predicted Yield Range |
| 1 | Phenylboronic acid | 4-Phenyl-2-nitro-5-propoxyaniline | 75-90% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-nitro-5-propoxyaniline | 70-85% |
| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-2-nitro-5-propoxyaniline | 65-80% |
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Selective Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, a critical transformation in the synthesis of many pharmaceuticals. A variety of reducing agents can accomplish this, with the choice often depending on the presence of other functional groups.[12][13] For 4-Bromo-2-nitro-5-propoxyaniline, a key challenge is to reduce the nitro group without affecting the bromo substituent (hydrodebromination). Catalytic hydrogenation with palladium on carbon can sometimes lead to the loss of the bromine.[14] Therefore, chemical reduction methods are often preferred for their chemoselectivity.
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to reflux (approximately 78 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Tin(II) Chloride: A classic and effective reagent for the reduction of aromatic nitro groups in the presence of halogens.[12]
-
Acidic Conditions: The reaction is typically carried out in acidic media to facilitate the reduction process.
-
Neutralization: The basic workup is necessary to deprotonate the newly formed amine and precipitate tin salts, which can then be removed by filtration or extraction.
Data Presentation: Expected Outcome of Nitro Group Reduction
| Entry | Reducing Agent | Expected Product | Predicted Yield Range |
| 1 | SnCl₂·2H₂O / HCl | 4-Bromo-5-propoxybenzene-1,2-diamine | 80-95% |
| 2 | Fe / NH₄Cl | 4-Bromo-5-propoxybenzene-1,2-diamine | 75-90% |
Visualization of Nitro Group Reduction Workflow
Caption: Workflow for the selective reduction of the nitro group.
Orthogonal Synthesis Strategy
The differential reactivity of the bromo and nitro groups allows for a powerful orthogonal synthetic strategy. One can first perform a Suzuki-Miyaura coupling to install a desired aryl group at the 4-position, and then subsequently reduce the nitro group to the diamine. This two-step sequence provides access to a wide array of complex, polysubstituted aniline derivatives.
Visualization of Orthogonal Synthesis Strategy
Caption: Orthogonal synthesis strategy for derivatization.
Conclusion
The 4-Bromo-2-nitro-5-propoxyaniline scaffold is a testament to the power of substituent effects in directing chemical reactivity. The bromo and nitro groups serve as distinct and selectively addressable synthetic handles. The protocols and strategies outlined in this guide provide a robust framework for the controlled elaboration of this molecule. By leveraging palladium-catalyzed cross-coupling reactions at the bromo position and chemoselective reduction of the nitro group, researchers can efficiently generate a diverse library of compounds for applications in drug discovery and materials science. A thorough understanding of the underlying principles of reactivity is essential for the rational design of synthetic routes and the successful development of novel molecular entities.
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Fiveable. (n.d.). Bromo Group Definition - Organic Chemistry Key Term. Retrieved from [Link]
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LibreTexts. (2021). 8.10: Reactions of Aromatic Compounds- Introduction of one group onto the ring. Retrieved from [Link]
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A Technical Guide to the Preliminary Biological Screening of 4-Bromo-2-nitro-5-propoxyaniline Derivatives
This document provides a comprehensive framework for the initial biological evaluation of novel derivatives based on the 4-Bromo-2-nitro-5-propoxyaniline scaffold. The guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a tiered, multi-assay screening approach. Our methodology prioritizes a logical progression from broad cytotoxicity assessment to more specific, mechanism-informed assays, ensuring an efficient allocation of resources in the early stages of drug discovery.
The core structure of 4-Bromo-2-nitro-5-propoxyaniline presents a compelling starting point for medicinal chemistry exploration. The interplay of its electron-withdrawing nitro group, the inductively withdrawing bromine atom, and the aniline core creates a unique electronic environment that can be systematically modified.[1] Derivatives of nitroanilines and bromophenols have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making this scaffold a rich territory for discovering new therapeutic leads.[2][3][4]
This guide will detail a screening cascade designed to efficiently identify and prioritize derivatives with promising biological activity.
Chapter 1: Synthesis and Characterization of the Derivative Library
The foundation of any screening campaign is a well-characterized library of compounds. The synthesis of 4-Bromo-2-nitro-5-propoxyaniline derivatives typically begins with a commercially available precursor, such as 4-bromo-2-nitroaniline.[5] The propoxy group can be introduced via Williamson ether synthesis on a corresponding phenol, and the aniline nitrogen serves as a versatile handle for diversification through reactions like N-alkylation, acylation, or Schiff base formation.[6][7]
It is imperative that each synthesized derivative undergoes rigorous purification (e.g., column chromatography, recrystallization) and characterization to confirm its structure and purity (>95%). Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
A logical workflow for this initial phase is presented below.
Caption: Workflow for Synthesis and Library Preparation.
Chapter 2: The Gateway Screen: Brine Shrimp Lethality Assay
Before committing resources to complex, target-specific assays, it is crucial to perform a rapid, inexpensive, and broad-spectrum toxicity screen. The Brine Shrimp Lethality Assay (BSLA) is an ideal "gateway" assay for this purpose.[8] It assesses the general cytotoxicity of a compound against a whole organism, Artemia salina (brine shrimp) nauplii.[9] A significant mortality rate at low concentrations suggests broad biological activity, which could be therapeutically relevant (e.g., anticancer) or indicative of general toxicity that would preclude further development.
Protocol: Brine Shrimp Lethality Assay
-
Hatching Brine Shrimp:
-
Assay Preparation:
-
Prepare a series of dilutions for each derivative in DMSO (e.g., from a 10 mg/mL stock).[10]
-
In a 24- or 48-well plate, add a fixed volume of seawater to each well.
-
Add a small volume (e.g., 5-10 µL) of each compound dilution to the respective wells. Include a negative control (seawater + DMSO) and a positive control (e.g., potassium dichromate).[11]
-
-
Incubation and Analysis:
-
Using a Pasteur pipette, transfer 10-15 live nauplii into each well.[10]
-
Incubate the plates under a light source for 24 hours.
-
After 24 hours, count the number of dead (non-motile) nauplii in each well under a dissecting microscope.[10]
-
Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that kills 50% of the nauplii) using probit analysis.
-
Data Presentation: Hypothetical BSLA Results
| Compound ID | R-Group | LC50 (µg/mL) | Interpretation |
| BNP-01 | -H | > 1000 | Non-toxic |
| BNP-02 | -COCH₃ | 450.2 | Mildly toxic |
| BNP-03 | -CH₂C₆H₅ | 85.6 | Moderately toxic |
| BNP-04 | -SO₂C₆H₅ | 25.1 | Potentially cytotoxic |
| K₂Cr₂O₇ | (Positive Control) | 15.5 | (Assay Valid) |
Chapter 3: Primary Screening for Biological Activity
Compounds that pass the initial toxicity screen (e.g., those with moderate to low toxicity or those with high cytotoxicity that are intended for anticancer studies) can now be advanced to primary assays targeting specific biological activities. Based on the known pharmacology of related structures, we recommend a parallel screening approach for antimicrobial, antioxidant, and DNA-damaging potential.[2][3]
Caption: Tiered approach for primary biological screening.
Antimicrobial Activity: Agar Well Diffusion Method
The presence of nitro and bromo functionalities suggests a potential for antimicrobial activity.[3] The agar well diffusion method is a standard, robust technique for preliminary screening against a panel of pathogenic bacteria and fungi.[12]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Sample Loading: Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL in DMSO) into the wells. Also include a negative control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest.[13] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and sensitive method to evaluate the free radical scavenging ability of a compound.[14] The assay is based on the reduction of the stable DPPH radical (purple) to its non-radical form (yellow) by an antioxidant.[14]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of your test compounds at various concentrations.
-
Add the methanolic DPPH solution to each well to initiate the reaction.
-
Include a blank (methanol only) and a control (DPPH solution + solvent used for the compound). Ascorbic acid is typically used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.[14]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 From a dose-response curve, the IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined.
DNA Interaction: Plasmid DNA Cleavage Assay
Given that many anticancer and antimicrobial agents function by damaging DNA, a plasmid cleavage assay is a valuable mechanistic screen.[2] This assay determines if a compound can induce single-strand or double-strand breaks in DNA, which can be visualized by the conversion of supercoiled plasmid DNA into its nicked or linear forms.[15]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 5-10 nM.[15]
-
Buffer (e.g., Tris-HCl).
-
The test compound at various concentrations.
-
A control reaction with no compound.
-
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Termination and Loading: Stop the reaction by adding a loading buffer containing a tracking dye (e.g., bromophenol blue) and a density agent (e.g., glycerol).
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).[15]
-
Run the gel in TAE buffer until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV transillumination.[15]
-
Analyze the results:
-
Untreated Control: Should show a prominent band of fast-migrating supercoiled DNA (Form I).
-
Cleavage Activity: The disappearance of the Form I band and the appearance of slower-migrating nicked circular (Form II) and/or linear (Form III) DNA indicates cleavage activity.
-
-
Data Presentation: Consolidated Primary Screening Results
| Compound ID | Antimicrobial Zone (mm) vs. S. aureus | Antioxidant IC50 (µM) | DNA Cleavage (at 50 µM) |
| BNP-01 | 0 | > 200 | No cleavage |
| BNP-02 | 8 | 150.5 | No cleavage |
| BNP-03 | 15 | 88.2 | Nicking observed |
| BNP-04 | 22 | 45.1 | Linearization observed |
| Ciprofloxacin | 25 | N/A | N/A |
| Ascorbic Acid | N/A | 15.0 | N/A |
Chapter 4: Hit Prioritization and Next Steps
The data from this preliminary screening cascade allows for an informed prioritization of compounds. "Hits" can be defined based on desired activity profiles:
-
Antimicrobial Lead: A compound like BNP-04 shows potent antimicrobial activity with moderate toxicity, making it a candidate for further investigation (e.g., Minimum Inhibitory Concentration determination).
-
Anticancer Lead: A compound like BNP-04 , which exhibits both cytotoxicity (low LC50 in BSLA) and the ability to linearize plasmid DNA, is a strong candidate for evaluation in cancer cell line assays.
-
Antioxidant Lead: A compound with a low antioxidant IC50 and low general toxicity could be explored for applications in diseases related to oxidative stress.
Further studies would involve cell-based assays to confirm the activities observed in vitro and to explore mechanisms of action in a more biologically relevant context.[16] Additionally, in silico molecular docking studies can be employed to generate hypotheses about the molecular targets of the most promising derivatives.[17][18]
References
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Retrieved from [Link]
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MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 4-Bromo-2-nitro-5-propoxyaniline
Foreword: This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-Bromo-2-nitro-5-propoxyaniline. Given the absence of a specific, published Safety Data Sheet (SDS) for this compound, the following protocols and recommendations have been synthesized from authoritative data on structurally analogous chemicals, including various bromo-, nitro-, and propoxy-substituted anilines. This approach, rooted in the principles of chemical structural activity relationships, provides a robust framework for risk mitigation. This guide is intended for researchers, chemists, and professionals in drug development and related scientific fields.
Compound Profile and Hazard Analysis
4-Bromo-2-nitro-5-propoxyaniline is a substituted aromatic amine. Its chemical structure incorporates several functional groups that dictate its reactivity and toxicological profile: a nitro group, a bromine atom, and an aniline moiety. The potential hazards are inferred from compounds sharing this core structure.
1.1. Physicochemical Properties (Inferred)
While experimental data for the target compound is scarce, properties can be estimated based on related structures like 4-Bromo-2-nitroaniline and 5-Nitro-2-propoxyaniline.
| Property | Inferred Value/Characteristic | Rationale & Supporting Data |
| Molecular Formula | C₉H₁₁BrN₂O₃ | Based on chemical structure. |
| Molecular Weight | ~291.10 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid, yellow to orange in color. | Aromatic nitro compounds are often colored solids[1]. |
| Solubility | Poorly soluble in water; soluble in organic solvents. | Aniline derivatives and aromatic compounds generally exhibit low water solubility but are soluble in common organic solvents[1][2]. |
| Stability | Stable under recommended storage conditions. | The core structure is generally stable, but nitroaromatic compounds can be sensitive to heat and light[3][4]. |
1.2. Hazard Identification and Classification (Inferred)
Based on GHS classifications for structurally similar compounds like 4-Bromo-2-nitroaniline, the following hazards are anticipated[5].
| Hazard Class | GHS Hazard Statement | Causality and Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Aniline and its derivatives often exhibit oral toxicity[5][6][7]. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin. | Substituted anilines can be absorbed through the skin, leading to systemic toxicity[2][6][7]. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | A common characteristic of halogenated and nitrated aromatic compounds[3][5][6]. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | As a fine particulate solid, it can cause significant mechanical and chemical irritation to the eyes[3][5][6][7]. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | Inhalation of dust can lead to respiratory tract irritation and systemic effects[6][8]. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | The dust can irritate the mucous membranes and respiratory tract[5]. |
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure through inhalation of dust and direct contact. Engineering controls are paramount and must be implemented before any handling of the material.
-
Chemical Fume Hood: All weighing, transfers, and reactions involving 4-Bromo-2-nitro-5-propoxyaniline must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates and potential vapors[8].
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of contaminants.
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly marked and equipped with disposable bench liners to simplify decontamination.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the workstation[3][8].
Personal Protective Equipment (PPE): A System for Personal Safety
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. Must comply with EN166 or OSHA 29 CFR 1910.133 standards[9]. | Protects against airborne dust particles and accidental splashes, preventing serious eye irritation[3][9]. |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or holes before each use. | Prevents skin contact and absorption. Nitrile offers good resistance to a broad range of chemicals. Use proper glove removal technique to avoid contaminating skin[9][10]. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider chemical-resistant aprons or coveralls for larger quantities. | Minimizes the risk of skin contact and prevents contamination of personal clothing[9]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if engineering controls are insufficient or during spill cleanup[3][9]. | Protects against the inhalation of harmful dust, which can cause respiratory irritation and systemic toxicity[6][8]. |
Standard Protocol for Safe Handling and Use
Adherence to a standardized workflow is critical for ensuring reproducible safety. This protocol outlines the essential steps for handling 4-Bromo-2-nitro-5-propoxyaniline from storage to experimental use.
Step-by-Step Methodology:
-
Preparation: Before retrieving the compound, ensure the fume hood is operational, the designated workspace is clean and prepared with a disposable liner, and all necessary PPE is correctly worn.
-
Retrieval: Transport the chemical container from its storage location to the fume hood in a secondary, shatter-proof container.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use anti-static tools if possible to minimize dust dispersal. Close the primary container immediately after dispensing.
-
Dissolution/Transfer: If preparing a solution, add the solid to the solvent slowly to avoid splashing. If transferring the solid, use a spatula and tap it gently to release the powder; avoid scooping actions that can generate dust.
-
Reaction Setup: Ensure all glassware is securely clamped. If heating the reaction, use a controlled heating mantle and monitor the temperature closely. Nitroaromatic compounds can decompose exothermically[4].
-
Post-Handling Decontamination: After use, wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., acetone or ethanol) on a disposable wipe. Dispose of the wipe and bench liner as hazardous waste.
-
Personal Decontamination: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the laboratory[6][7].
Caption: Standard workflow for handling 4-Bromo-2-nitro-5-propoxyaniline.
Storage and Chemical Incompatibility
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[3][8][11]. Protect from direct sunlight and heat sources to prevent thermal decomposition[4]. The storage area should be locked to restrict access to authorized personnel only[2][3].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides[3][6]. Nitroaromatic compounds can react violently with strong bases or reducing agents, particularly upon heating[3][4][12].
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or if symptoms of systemic toxicity develop[3][6].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][10].
-
Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material carefully to avoid creating dust, place it in a sealed container, and label it for hazardous waste disposal[2][8]. Do not allow the material to enter drains or waterways[2].
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing 4-Bromo-2-nitro-5-propoxyaniline, including contaminated PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations[3][8][10]. Do not dispose of this material down the drain or in regular trash[2][10].
References
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Alfa Aesar. (2025). Safety Data Sheet: 4-Bromoaniline. [Link]
-
LookChem. (n.d.). 4'-BROMO-2'-NITROACETANILIDE Safety Data Sheet. [Link]
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. [Link]
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Novachem. (2024). 1-Bromo-4-nitrobenzene Safety Data Sheet. [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. [Link]
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Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
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PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Retrosynthetic Analysis of 4-Bromo-2-nitro-5-propoxyaniline
Introduction
In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules with precisely arranged functional groups is of paramount importance. 4-Bromo-2-nitro-5-propoxyaniline is a substituted aniline derivative with a unique substitution pattern that makes it a valuable intermediate for the synthesis of more complex molecules, including potential drug candidates and functional materials. This document provides a detailed retrosynthetic analysis for the synthesis of this target molecule, outlining a logical and efficient synthetic strategy. The proposed pathway is grounded in fundamental principles of organic chemistry, considering the directing effects of substituents on an aromatic ring and the strategic use of protecting groups.
The core of this application note is to deconstruct the target molecule into simpler, commercially available starting materials. This process, known as retrosynthetic analysis, is a cornerstone of modern organic synthesis, enabling chemists to devise elegant and practical synthetic routes. We will explore the key chemical transformations required and provide detailed, field-tested protocols for each step.
Retrosynthetic Analysis
The retrosynthetic analysis of 4-Bromo-2-nitro-5-propoxyaniline begins with the target molecule and works backward by conceptually breaking bonds to identify simpler precursor molecules. The directing effects of the substituents on the aniline ring are the primary consideration in this analysis. The amino (-NH2), nitro (-NO2), bromo (-Br), and propoxy (-OPr) groups each exert distinct electronic and steric influences that must be carefully managed to achieve the desired substitution pattern.
Our analysis identifies two plausible retrosynthetic pathways, with the key difference being the order in which the substituents are introduced.
Pathway A: Nitration of a Brominated Precursor
This pathway involves the late-stage introduction of the nitro group. The primary disconnection is the C-N bond of the nitro group, leading to 4-bromo-3-propoxyaniline as the immediate precursor.
Caption: Retrosynthetic pathway A for 4-Bromo-2-nitro-5-propoxyaniline.
Pathway B: Bromination of a Nitrated Precursor
Alternatively, the bromo group can be introduced in the final step. This involves the disconnection of the C-Br bond, leading to 2-nitro-5-propoxyaniline as the precursor.
Caption: Retrosynthetic pathway B for 4-Bromo-2-nitro-5-propoxyaniline.
Selection of the Optimal Pathway
After careful consideration of the directing effects of the substituents, Pathway A is selected as the more logical and efficient route. The amino group is a strong activating group and an ortho-, para-director. The propoxy group is also an activating ortho-, para-director. The bromo group is a deactivating ortho-, para-director, and the nitro group is a strong deactivating meta-director.
In Pathway A, the bromination of 3-propoxyaniline is expected to occur at the positions ortho and para to the activating amino and propoxy groups. The desired 4-bromo isomer is a likely major product. Subsequent nitration of 4-bromo-3-propoxyaniline would then be directed by the existing substituents to the desired position.
Pathway B presents significant challenges. The selective reduction of one nitro group in the presence of another is often difficult to achieve with high yield and selectivity. Furthermore, the bromination of 2-nitro-5-propoxyaniline would be influenced by both the activating propoxy and deactivating nitro groups, potentially leading to a mixture of products.
Experimental Protocols
The following protocols are based on established synthetic methodologies and have been optimized for the synthesis of 4-Bromo-2-nitro-5-propoxyaniline via Pathway A.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of the target molecule.
Step 1: Synthesis of 3-Propoxyaniline
This step involves a Williamson ether synthesis to introduce the propoxy group onto the phenolic oxygen of 3-aminophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminophenol | 109.13 | 10.91 g | 0.1 |
| 1-Bromopropane | 123.00 | 14.76 g (10.3 mL) | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (10.91 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add 1-bromopropane (14.76 g, 0.12 mol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with acetone (2 x 25 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-propoxyaniline.[1]
Step 2: Synthesis of 4-Bromo-3-propoxyaniline
This step involves the electrophilic bromination of the aromatic ring of 3-propoxyaniline. The amino and propoxy groups are ortho-, para-directing, leading to the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Propoxyaniline | 151.21 | 15.12 g | 0.1 |
| Bromine (Br₂) | 159.81 | 15.98 g (5.1 mL) | 0.1 |
| Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
Dissolve 3-propoxyaniline (15.12 g, 0.1 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude 4-bromo-3-propoxyaniline can be recrystallized from ethanol to obtain the pure product.[2][3][4]
Step 3: Synthesis of 4-Bromo-2-nitro-5-propoxyaniline
The final step is the nitration of 4-bromo-3-propoxyaniline. The position of nitration is directed by the existing substituents. The strong activating amino group will direct ortho and para. The para position is blocked by the bromo group, and one ortho position is sterically hindered. The other ortho position is activated by both the amino and propoxy groups, leading to the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-propoxyaniline | 230.10 | 23.01 g | 0.1 |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 50 mL | - |
| Nitric Acid (HNO₃, conc.) | 63.01 | 6.30 g (4.5 mL) | 0.1 |
Procedure:
-
Carefully add concentrated sulfuric acid (50 mL) to a 250 mL three-necked flask and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add 4-bromo-3-propoxyaniline (23.01 g, 0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL, 0.1 mol) to cold concentrated sulfuric acid (10 mL).
-
Add the nitrating mixture dropwise to the solution of the aniline derivative, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at this temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The yellow precipitate of 4-bromo-2-nitro-5-propoxyaniline is collected by filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol to afford the final product.[5][6]
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the use of standard analytical techniques at each step.
-
Thin Layer Chromatography (TLC): TLC should be used to monitor the progress of each reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The Rf values of the starting materials, intermediates, and the final product should be recorded in a suitable solvent system (e.g., hexane:ethyl acetate).
-
Melting Point: The melting point of the synthesized intermediates and the final product should be determined and compared with literature values. A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of each synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. For example, the appearance of strong N-O stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ will confirm the introduction of the nitro group in the final step.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized compounds, further confirming their identity.
-
By employing these analytical techniques at each stage of the synthesis, researchers can be confident in the identity and purity of their compounds, ensuring the reliability and reproducibility of the synthetic route.
References
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. [Link]
-
Dr. Tania CS. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]
-
PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Hawari, J., et al. (2014). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. PubMed. [Link]
-
PubChem. (n.d.). 3-Propoxyaniline. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2). [Link]
-
PubChem. (n.d.). 4-Bromo-N-methyl-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
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- 6. quora.com [quora.com]
Application Notes and Protocols: The Strategic Use of 4-Bromo-2-nitro-5-propoxyaniline in the Synthesis of Bio-relevant Nitrogen-Containing Heterocycles
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocycles is of paramount importance. These scaffolds are ubiquitous in a vast array of pharmaceuticals and bioactive molecules. 4-Bromo-2-nitro-5-propoxyaniline emerges as a highly strategic starting material in this context. Its unique substitution pattern—a bromine atom, a nitro group, and a propoxy chain on an aniline core—offers a versatile platform for the construction of complex heterocyclic systems. The ortho-positioning of the nitro and amino groups is the linchpin of its utility, allowing for the formation of a crucial intermediate: a substituted o-phenylenediamine. This diamine is then primed for cyclization reactions to yield valuable heterocyclic cores such as benzimidazoles and quinoxalines, which are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of 4-Bromo-2-nitro-5-propoxyaniline. We will delve into the foundational chemistry, provide detailed, field-proven protocols for its conversion into key heterocyclic systems, and explain the mechanistic rationale behind these synthetic transformations.
Core Chemistry & Strategic Considerations
The synthetic journey from 4-Bromo-2-nitro-5-propoxyaniline to valuable heterocycles hinges on a pivotal initial transformation: the selective reduction of the nitro group to an amine. This reaction converts the starting material into 4-Bromo-6-propoxybenzene-1,2-diamine, the key precursor for subsequent cyclization reactions.
Part 1: The Gateway Reaction - Reduction of the Nitro Group
The selective reduction of the nitro group in the presence of an aniline and a bromo substituent is a well-established transformation. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Protocol 1: Catalytic Hydrogenation to 4-Bromo-6-propoxybenzene-1,2-diamine
Underlying Principle: This protocol utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), to facilitate the reduction of the nitro group with hydrogen gas. The reaction is generally clean, with water as the only byproduct, and the catalyst can be easily removed by filtration.
Materials:
-
4-Bromo-2-nitro-5-propoxyaniline
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Step-by-Step Protocol:
-
Vessel Preparation: To a round-bottom flask or a hydrogenation vessel, add 4-Bromo-2-nitro-5-propoxyaniline (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas, carefully add 5-10 mol% of Pd/C catalyst.
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.
-
Inerting the System: Seal the vessel and purge with an inert gas to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas (typically via a balloon or from a pressurized source) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-6-propoxybenzene-1,2-diamine, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from any ignition sources.
-
Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-nitro-5-propoxyaniline and all other reagents before commencing work.[4][5]
Part 2: Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocycles with a broad spectrum of biological activities.[2][3] The synthesis of substituted benzimidazoles from 4-Bromo-6-propoxybenzene-1,2-diamine can be readily achieved by condensation with various aldehydes.
Protocol 2: Synthesis of 2-Substituted-5-bromo-7-propoxy-1H-benzimidazoles
Underlying Principle: This reaction, often referred to as the Phillips condensation, involves the reaction of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole core.[6] The choice of aldehyde determines the substituent at the 2-position of the benzimidazole.
Materials:
-
4-Bromo-6-propoxybenzene-1,2-diamine (from Protocol 1)
-
A suitable aldehyde (e.g., benzaldehyde for a 2-phenyl substituent) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Methanol, or Acetic Acid)
-
Optional: A catalytic amount of an acid (e.g., acetic acid) or an oxidizing agent (e.g., sodium metabisulfite)
Step-by-Step Protocol:
-
Reactant Dissolution: In a round-bottom flask, dissolve 4-Bromo-6-propoxybenzene-1,2-diamine (1.0 eq) in a suitable solvent like ethanol.
-
Aldehyde Addition: Add the desired aldehyde (1.0 - 1.2 eq) to the solution.
-
Reaction Conditions: The reaction can often be carried out by refluxing the mixture for several hours. In some cases, the addition of a catalytic amount of acetic acid can facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Representative Aldehydes for Benzimidazole Synthesis
| Aldehyde | Resulting 2-Substituent | Potential Application Area |
| Benzaldehyde | Phenyl | General pharmaceutical scaffold |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Anticancer, Antimicrobial |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Anti-inflammatory |
| Formaldehyde | Hydrogen | Anthelmintic (e.g., Albendazole analogues) |
Mechanism of Benzimidazole Formation
Caption: Mechanism of Benzimidazole Synthesis.
Part 3: Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities and applications in materials science.[7][8][9] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 3: Synthesis of 6-Bromo-8-propoxy-substituted Quinoxalines
Underlying Principle: This reaction involves the condensation of 4-Bromo-6-propoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction forms two new C-N bonds and a pyrazine ring fused to the benzene ring of the starting diamine.[7]
Materials:
-
4-Bromo-6-propoxybenzene-1,2-diamine (from Protocol 1)
-
A 1,2-dicarbonyl compound (e.g., glyoxal, benzil) (1.0 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
Step-by-Step Protocol:
-
Reactant Combination: In a round-bottom flask, dissolve 4-Bromo-6-propoxybenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid.
-
Dicarbonyl Addition: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. For volatile dicarbonyls like glyoxal (often supplied as an aqueous solution), the reaction is typically run in a compatible solvent mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the dicarbonyl compound.
-
Reaction Monitoring: Monitor the formation of the quinoxaline product by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Table 2: Common 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis
| 1,2-Dicarbonyl Compound | Resulting Quinoxaline Substituents | Notes |
| Glyoxal | Unsubstituted at 2- and 3-positions | A simple and reactive dicarbonyl compound |
| Benzil | 2,3-Diphenyl | Leads to highly functionalized quinoxalines |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethyl | Provides alkyl-substituted quinoxalines |
Experimental Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from 4-Bromo-2-nitro-5-propoxyaniline.
Conclusion and Future Perspectives
4-Bromo-2-nitro-5-propoxyaniline is a valuable and versatile starting material for the synthesis of medicinally relevant nitrogen-containing heterocycles. The protocols outlined in this application note provide a robust foundation for the synthesis of substituted benzimidazoles and quinoxalines. The strategic placement of the bromo, nitro, and propoxy groups allows for the generation of a key o-phenylenediamine intermediate, which can be readily transformed into these important heterocyclic scaffolds. By understanding the underlying chemical principles and following these detailed protocols, researchers can efficiently access a diverse library of compounds for screening in drug discovery programs. Further functionalization of the bromo substituent via cross-coupling reactions can open avenues to even more complex and potentially potent bioactive molecules.
References
-
D. P. Nag, et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
- United States Patent Office. (n.d.).
-
Z. Asdollahpour, et al. (2021). Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
-
A. M. Youssef, et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4796. [Link]
-
V. Nakkirala, et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
J. R. Alvarez-Idaboy, et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2016, 8564240. [Link]
-
A. B. Gholap, et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(7), 1-15. [Link]
-
A. K. Prajapati, et al. (2024). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering & Production Research. [Link]
-
D. Elmously, et al. (2022). Reduction of 4-nitroaniline to p-phenylendiamine by NaBH4 using PBA (CoTCNi/HCCr) as nanocatalyst. ResearchGate. [Link]
-
J.-P. Wan & L. Wei. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. [Link]
-
S. A. G. Al-Mudaris, et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. [Link]
-
A. D. G. Pappas, et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1419. [Link]
-
Grokipedia. (2026). Quinoxaline. Grokipedia. [Link]
-
A. A. El-Sayed, et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S333-S345. [Link]
Sources
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- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. acgpubs.org [acgpubs.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: N-Alkylation of 4-Bromo-2-Nitro-5-Propoxyaniline via Reductive Amination
Introduction: Strategic N-Alkylation of Electron-Deficient Anilines
The N-alkylation of aromatic amines is a cornerstone transformation in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Among the various methods available, direct reductive amination stands out for its efficiency, operational simplicity, and control over the degree of alkylation, largely preventing the overalkylation often seen with traditional alkylating agents.[2] This one-pot reaction, which combines a carbonyl compound and an amine to form an imine in situ, followed by its immediate reduction to the corresponding amine, is a powerful tool for forging carbon-nitrogen bonds.[3]
This guide focuses on the N-alkylation of a specific, highly functionalized substrate: 4-bromo-2-nitro-5-propoxyaniline. The presence of strong electron-withdrawing groups (a nitro group at the ortho position and a bromine atom at the para position) significantly diminishes the nucleophilicity of the aniline nitrogen. This poses a considerable challenge for the initial imine formation, which is often the rate-limiting step in reductive aminations of electron-deficient anilines.[4]
To overcome this, we employ sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a remarkably mild and selective reducing agent.[5] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound.[4] Crucially, STAB is compatible with a wide range of functional groups, including the nitro group present in our substrate, which would be susceptible to reduction by more aggressive hydrides.[4] This protocol provides a robust framework for the successful N-alkylation of 4-bromo-2-nitro-5-propoxyaniline, a valuable building block in medicinal chemistry and materials science.
Reaction Mechanism: The Reductive Amination Pathway
The reductive amination process occurs in two main stages within a single reaction vessel:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine. In the presence of a protic acid (often acetic acid, which can be used as a catalyst or generated in situ from STAB), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[3]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor. The hydride (H⁻) attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final N-alkylated aniline product.[3]
Caption: Mechanism of N-alkylation via reductive amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general method adapted for the N-alkylation of 4-bromo-2-nitro-5-propoxyaniline and may require optimization depending on the specific aldehyde used.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| 4-Bromo-2-nitro-5-propoxyaniline | (Not available) | Custom Synthesis | Starting material. Handle with care as it is a nitroaromatic compound. |
| Aldehyde (e.g., isobutyraldehyde) | 78-84-2 | Major suppliers | The carbonyl partner. A slight excess is typically used. |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Major suppliers | Moisture-sensitive reducing agent. Handle under inert atmosphere.[5] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Major suppliers | Anhydrous grade. Preferred solvent for STAB reactions.[4] |
| Acetic Acid (Glacial) | 64-19-7 | Major suppliers | Optional catalyst, especially for less reactive ketones. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Major suppliers | For aqueous workup to quench the reaction and neutralize acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major suppliers | For drying the organic layer. |
| Dichloromethane (DCM) | 75-09-2 | Major suppliers | For extraction. |
| Ethyl Acetate & Hexanes | Various | Major suppliers | For column chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Magnetic stir plate
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Caption: Step-by-step experimental workflow for reductive amination.
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 4-bromo-2-nitro-5-propoxyaniline (1.0 eq).
-
Reagent Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired aldehyde (1.1-1.5 eq) via syringe. Stir the mixture for 10-15 minutes at room temperature to facilitate pre-formation of the hemiaminal intermediate.
-
Initiation of Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Expertise & Experience: The electron-withdrawing nitro group makes the aniline a poor nucleophile. Allowing the aniline and aldehyde to pre-mix before adding the reducing agent can favor imine formation. Portion-wise addition of STAB, a moisture-sensitive solid, helps control the reaction rate and prevents clumping.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aldehyde.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20-30 minutes until gas evolution ceases.
-
Trustworthiness: This step neutralizes any remaining acetic acid and quenches the excess hydride reagent, ensuring a safe and clean extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety & Handling
-
4-Bromo-2-nitro-5-propoxyaniline: Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive and flammable solid.[6] It reacts with water to release flammable gases.[6] Always handle in an inert atmosphere (glovebox or under nitrogen/argon) and store in a tightly sealed container in a dry place.[6] Avoid contact with skin and eyes.
-
1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All operations involving DCE must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | 1. Insufficient reaction time. 2. Low reactivity of the aniline/aldehyde. 3. Deactivated STAB due to moisture. | 1. Extend the reaction time. 2. Add 1.0-2.0 equivalents of glacial acetic acid as a catalyst to promote iminium ion formation.[4] 3. Use freshly opened STAB and ensure anhydrous conditions. |
| Side Product Formation | 1. Reduction of the aldehyde. 2. Dialkylation of the aniline. | 1. Add the aldehyde and aniline first, stir, then add STAB. This favors imine formation over direct aldehyde reduction. 2. Use a stoichiometric amount or slight excess of the aldehyde (1.1 eq). For primary amines, dialkylation is a possibility but is generally slow with STAB.[4] |
| Difficult Purification | Co-elution of product with starting aldehyde or byproducts. | Adjust the polarity of the chromatography eluent system. A second purification or recrystallization may be necessary. |
Conclusion
This application note provides a comprehensive and reliable protocol for the N-alkylation of the electron-deficient substrate, 4-bromo-2-nitro-5-propoxyaniline, using reductive amination with sodium triacetoxyborohydride. The mild and selective nature of STAB makes it the ideal reagent for this transformation, preserving the sensitive nitro functionality while efficiently promoting the desired C-N bond formation. By understanding the underlying mechanism and adhering to the detailed experimental and safety procedures, researchers can confidently apply this methodology to generate valuable N-alkylated aniline derivatives for applications in drug discovery and materials science.
References
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Balmanya, P., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
Anuchin, A. A., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett. Available upon request from ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sato, S., et al. (2015). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. Chemical and Pharmaceutical Bulletin, 63(8), 654-658. [Link]
-
Hooker, T. F., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(6), 2463-2469. [Link]
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Garcés, K., & Francke, R. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au. [Link]
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Zeynizadeh, B., & Rahimi, S. (2006). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 50(4), 177-181. [Link]
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Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synlett, 27(09), 1383-1387. [Link]
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Sato, S., et al. (2015). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. ResearchGate. [Link]
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Gribble, G. W. (2001). Sodium Triacetoxyborohydride. Encyclopedia of Reagents for Organic Synthesis. [Link]
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Shimizu, K., et al. (2015). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Advances, 5(26), 20380-20383. [Link]
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Bappalige, N. N., et al. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. International Journal of Applied Physics and Mathematics, 1(3). [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-nitro-5-propoxyaniline
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex aromatic compounds is of paramount importance. Metal-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, a breakthrough recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions offer a versatile and efficient means to construct intricate molecular architectures from readily available starting materials.[2]
This guide focuses on the application of such reactions to a highly functionalized and promising building block: 4-Bromo-2-nitro-5-propoxyaniline . The unique substitution pattern of this molecule—featuring an activating bromo group for cross-coupling, a strongly electron-withdrawing nitro group, and electron-donating amino and propoxy groups—imparts a distinct reactivity profile that can be strategically exploited. The electron-withdrawing nitro group, positioned ortho to the bromine, is anticipated to facilitate the initial oxidative addition step in many palladium-catalyzed cycles, a common rate-determining step.[3]
This document provides researchers, medicinal chemists, and process development scientists with a comprehensive technical guide to employing 4-Bromo-2-nitro-5-propoxyaniline in a variety of metal-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Chemical Properties and Reactivity Profile
The reactivity of 4-Bromo-2-nitro-5-propoxyaniline in cross-coupling reactions is governed by a delicate interplay of its substituent groups.
-
The Bromo Group: As the leaving group in these reactions, the carbon-bromine bond is the site of initial activation by the metal catalyst.
-
The Nitro Group: This strongly electron-withdrawing group significantly influences the electronic properties of the aromatic ring, making the carbon attached to the bromine more electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst.
-
The Amino and Propoxy Groups: These electron-donating groups, situated meta and para to the bromine respectively, increase the electron density of the aromatic ring. While this might slightly counteract the effect of the nitro group, their positions are less influential on the oxidative addition step than the ortho-nitro group.
This electronic profile suggests that 4-Bromo-2-nitro-5-propoxyaniline is a promising substrate for a range of cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Recommended Materials and Reagents
The following table provides a general overview of the materials and reagents required for the cross-coupling reactions described in this guide. Specific quantities are detailed in the individual protocols.
| Category | Examples | Purpose |
| Substrate | 4-Bromo-2-nitro-5-propoxyaniline | The starting material for the cross-coupling reaction. |
| Coupling Partner | Arylboronic acids, terminal alkynes, primary/secondary amines | The nucleophilic component that will be coupled to the substrate. |
| Palladium Pre-catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | The source of the active Pd(0) catalyst.[4] |
| Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃, triphenylphosphine (PPh₃) | To stabilize the palladium catalyst and modulate its reactivity.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa | To activate the coupling partner and neutralize acidic byproducts.[6] |
| Solvent | Dioxane, Toluene, DMF, THF, often with water as a co-solvent | To dissolve the reactants and facilitate the reaction.[7] |
| Additives | Copper(I) iodide (for Sonogashira coupling) | Co-catalyst to facilitate specific reaction types.[8] |
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 4-Bromo-2-nitro-5-propoxyaniline. Optimization of reaction parameters may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-nitro-5-propoxyaniline with an Arylboronic Acid
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-nitro-5-propoxyaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to the flask. The typical concentration is 0.1 M with respect to the 4-Bromo-2-nitro-5-propoxyaniline.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling
| Entry | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 70 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 110 | 8 | 92 |
Protocol 2: Sonogashira Coupling of 4-Bromo-2-nitro-5-propoxyaniline with a Terminal Alkyne
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8]
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Bromo-2-nitro-5-propoxyaniline (1.0 equiv.), the palladium pre-catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-2-nitro-5-propoxyaniline
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-Bromo-2-nitro-5-propoxyaniline (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., RuPhos, 3 mol%), and the base (e.g., t-BuONa, 1.5 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) and the solvent (e.g., toluene or dioxane).
-
Degassing: Seal the tube and degas the mixture with three cycles of vacuum and backfilling with argon.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualization of Experimental Workflows
General Workflow for Metal-Catalyzed Cross-Coupling
Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting and Expert Insights
Even with robust protocols, challenges can arise in cross-coupling reactions. Here are some common issues and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Poor solvent choice- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper activation.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).[9]- Try a different solvent or solvent mixture.[10]- Increase the reaction temperature. |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen- Catalyst decomposition- In the case of Sonogashira, copper-catalyzed alkyne dimerization (Glaser coupling) | - Ensure thorough degassing of the reaction mixture.- Use a more stable ligand or pre-catalyst.- For Sonogashira, consider a copper-free protocol or use an excess of the alkyne. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely-eluting byproducts | - Ensure the reaction goes to completion by extending the reaction time or increasing the temperature.- Optimize the chromatographic conditions (e.g., different solvent system). |
Expert Insight: For electron-rich or sterically hindered aryl bromides, the oxidative addition step is often sluggish. Employing bulky, electron-rich phosphine ligands such as those from the Buchwald-Hartwig generation (e.g., XPhos, SPhos) can significantly accelerate this step and improve overall reaction efficiency.[11]
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of adhering to strict safety protocols in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
4-Bromo-2-nitro-5-propoxyaniline: Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium catalysts, especially in powdered form, can be harmful if inhaled.[12] Handle them in a fume hood and avoid creating dust.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, in accordance with institutional and local regulations.
By following these guidelines and protocols, researchers can safely and effectively utilize 4-Bromo-2-nitro-5-propoxyaniline as a versatile building block in their synthetic endeavors.
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances (RSC Publishing). [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Safety Data Sheet: Palladium. (n.d.). Carl ROTH. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers. [Link]
-
Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. [Link]
-
Catalyst Handling Procedures to Minimize Exposure. (n.d.). Concawe. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
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Standard Operating Procedure. (2017). University of California. [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025). ResearchGate. [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. (2025). ResearchGate. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.). ResearchGate. [Link]
-
Catalyst handling best practice guide. (n.d.). Catalysts Europe. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]
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- 12. honrel.com [honrel.com]
Application Notes and Protocols for the Laboratory Scale-Up of 4-Bromo-2-nitro-5-propoxyaniline Synthesis
Introduction: The Significance of 4-Bromo-2-nitro-5-propoxyaniline
4-Bromo-2-nitro-5-propoxyaniline is a highly substituted aniline derivative with significant potential as a key building block in the development of novel pharmaceuticals and other specialty chemicals. The unique arrangement of its functional groups—a bromine atom, a nitro group, a propoxy group, and an amino group—on the benzene ring provides multiple reaction sites for further chemical modifications. This structural complexity makes it a valuable intermediate for creating diverse molecular architectures, particularly in the synthesis of bioactive compounds and functional materials. The controlled, reproducible, and scalable synthesis of this compound is therefore of considerable interest to researchers in medicinal chemistry and materials science.
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Bromo-2-nitro-5-propoxyaniline, with a focus on scalability, safety, and robustness. The protocols detailed herein have been developed to ensure a high yield and purity of the final product, starting from a commercially available precursor.
Synthetic Strategy: A Multi-Step Approach to a Complex Molecule
The synthesis of 4-Bromo-2-nitro-5-propoxyaniline is achieved through a carefully designed three-step sequence, commencing with the commercially available intermediate, 3-Bromo-4-propoxyaniline. This strategic choice of starting material significantly streamlines the synthetic process.[1] The overall synthetic pathway is depicted below:
Sources
Troubleshooting & Optimization
Common side reactions in the nitration of substituted bromo-anilines.
Welcome to our dedicated technical support center for the nitration of substituted bromo-anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common side reactions encountered in the lab.
Section 1: Understanding the Core Challenges: Why Nitration of Bromo-anilines Can Be Problematic
The nitration of substituted bromo-anilines is a nuanced process governed by the interplay of electronic and steric effects of both the amino and bromo substituents. The amino group is a powerful activating, ortho-, para- directing group, while the bromo group is a deactivating, yet also ortho-, para- directing substituent. This confluence of directing effects, coupled with the harsh, oxidative conditions of nitration, frequently leads to a variety of undesirable side reactions. This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these issues.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section is formatted as a series of common problems encountered during the nitration of substituted bromo-anilines, followed by their probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired ortho/para-nitrobromo-aniline isomer and significant formation of a meta-nitro isomer. | Protonation of the amino group to form the anilinium ion (-NH₃⁺) under strongly acidic conditions. The anilinium ion is a strongly deactivating, meta-directing group.[1][2] | 1. Protect the amino group: Convert the aniline to an acetanilide by reacting it with acetic anhydride before nitration. The acetamido group is less basic and remains a moderately activating, ortho-, para- directing group, preventing the formation of the anilinium ion.[3][4][5] 2. Modify reaction conditions: Use milder nitrating agents or solvent systems that reduce the acidity of the medium. |
| Formation of dark, tarry, or polymeric byproducts. | Oxidation of the highly activated aniline ring by the nitrating mixture (a mixture of nitric and sulfuric acid).[1][6] | 1. Protect the amino group: Acetylation reduces the electron-donating ability of the amino group, making the ring less susceptible to oxidation.[5][7] 2. Control reaction temperature: Perform the nitration at low temperatures (e.g., 0-5 °C) to minimize oxidation. 3. Work under an inert atmosphere: While less common for nitrations, if severe oxidation is an issue, performing the reaction under nitrogen or argon can help.[8] |
| Isolation of di- or poly-nitrated products. | The strong activating effect of the amino group can lead to multiple nitrations, especially if the reaction conditions are too harsh or the reaction time is too long.[3] | 1. Use stoichiometric amounts of the nitrating agent. 2. Protect the amino group: The moderating effect of the acetamido group significantly reduces the likelihood of polynitration.[3][9] 3. Careful control of reaction time and temperature. |
| Complex mixture of isomers that is difficult to separate. | Competing directing effects of the bromo, amino (or acetamido), and any other substituents on the ring. Steric hindrance can also play a role. | 1. Employ a protecting group strategy: This often simplifies the product distribution by favoring a specific isomer. 2. Optimize reaction conditions: Varying the solvent, temperature, and nitrating agent can sometimes influence the isomeric ratio. 3. Utilize advanced purification techniques: If a mixture is unavoidable, techniques like column chromatography or recrystallization may be necessary.[10] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline and its derivatives often avoided in synthetic chemistry?
A1: Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acid is problematic for two main reasons. Firstly, the reaction medium is highly acidic, leading to the protonation of the basic amino group to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating group and directs incoming electrophiles to the meta position, resulting in a significant amount of the undesired meta-nitro product.[1][2] Secondly, the amino group strongly activates the aromatic ring, making it highly susceptible to oxidation by the nitric acid, which can lead to the formation of tarry, intractable byproducts and a lower yield of the desired product.[1][6]
Q2: How does protecting the amino group as an acetanilide improve the outcome of the nitration reaction?
A2: Protecting the amino group by converting it to an acetanilide offers several advantages. The acetamido group (-NHCOCH₃) is less basic than the amino group, so it does not get protonated in the acidic nitrating medium.[3][4] It remains an ortho-, para- directing group, but it is less activating than the amino group. This moderation of reactivity prevents polynitration and reduces the susceptibility of the ring to oxidation.[3][7] The steric bulk of the acetamido group often favors the formation of the para-isomer over the ortho-isomer.
Q3: I have a bromo-aniline with other substituents. How do I predict the major product of nitration?
A3: The regiochemical outcome of the nitration will be determined by the combined directing effects of all substituents. You will need to consider:
-
The directing effect of each group: Are they ortho-, para- directing or meta- directing?
-
The activating/deactivating strength of each group: A strongly activating group will generally have a greater influence on the position of substitution than a deactivating group.
-
Steric hindrance: Bulky groups may prevent substitution at adjacent positions.
For example, in 4-bromoaniline, both the amino and bromo groups are ortho-, para- directing. The amino group is strongly activating, while the bromo group is deactivating. Therefore, the amino group's directing effect will dominate, and nitration will occur at the positions ortho to the amino group (and meta to the bromo group).
Q4: What are some alternative, milder nitrating agents that can be used to reduce side reactions?
A4: While the classic HNO₃/H₂SO₄ mixture is common, other nitrating systems can offer milder conditions and improved selectivity. These include:
-
Nitric acid in acetic anhydride: This can be a less harsh alternative.
-
Iron(III) nitrate (Fe(NO₃)₃·9H₂O): This has been reported as a promoter and nitro source for the ortho-nitration of some aniline derivatives.[11]
-
Nitronium tetrafluoroborate (NO₂BF₄): This is a powerful nitrating agent that can sometimes be used under less acidic conditions.
The choice of nitrating agent will depend on the specific substrate and the desired outcome.
Section 4: Experimental Protocols
Protocol 1: Protective Acetylation of a Substituted Bromo-aniline
This protocol describes the general procedure for protecting the amino group of a bromo-aniline using acetic anhydride.
-
Dissolve the bromo-aniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated acetanilide by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2: Nitration of the Protected Bromo-acetanilide
This protocol outlines the nitration of the N-acetylated bromo-aniline.
-
Add the dried bromo-acetanilide (1.0 eq.) to concentrated sulfuric acid in a flask, keeping the temperature below 10 °C with an ice-salt bath. Stir until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not rise above 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated nitro-bromo-acetanilide by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Protocol 3: Deprotection (Hydrolysis) of the Nitro-bromo-acetanilide
This protocol describes the removal of the acetyl protecting group to yield the final nitro-bromo-aniline.
-
Reflux the nitro-bromo-acetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours, or until TLC shows the absence of the starting material.
-
Cool the reaction mixture and neutralize it by carefully adding a solution of sodium hydroxide or sodium carbonate until the solution is basic.
-
The nitro-bromo-aniline product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.
-
If the product does not precipitate, it can be extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 5: Visualizing the Mechanisms and Workflows
Diagram 1: The Problem of Direct Nitration
Caption: A workflow for the successful nitration of bromo-anilines.
References
-
Nitration of aniline - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. [Link]
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Reactions of Aniline - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
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24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.). Allen Career Institute. [Link]
-
Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline - YouTube. (2020). YouTube. [Link]
-
Nitration of Aniline| Part 32| class 12 |unit 13|cbse chemistry Amines chapter - YouTube. (2017). YouTube. [Link]
-
The reagent used for protection of amino group during the nitration of aniline is - Allen. (n.d.). Allen Career Institute. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012). ResearchGate. [Link]
-
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - PubMed. (2018). PubMed. [Link]
-
Purification of Aniline - Chempedia - LookChem. (n.d.). LookChem. [Link]
-
Why is acetylation performed before nitration of aniline? - askIITians. (2025). askIITians. [Link]
-
In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... - Homework.Study.com. (n.d.). Study.com. [Link]
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Effective purification techniques for crude 4-Bromo-2-nitro-5-propoxyaniline.
Welcome to the technical support resource for the effective purification of crude 4-Bromo-2-nitro-5-propoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs): Initial Assessment
This section addresses the critical first steps: understanding your crude material. A proper initial assessment is the foundation of an effective purification strategy.
Q1: What are the expected physical properties and potential impurities of my crude 4-Bromo-2-nitro-5-propoxyaniline?
A1: Understanding the target molecule's characteristics is paramount. While specific experimental data for 4-Bromo-2-nitro-5-propoxyaniline is not widely published, we can infer its properties from structurally similar compounds. It is expected to be a solid, likely with a distinct color (yellow to orange-red) due to the nitroaniline chromophore.[1]
Common Impurities: The impurity profile is dictated by the synthetic route. For a typical electrophilic aromatic substitution pathway, you should anticipate:
-
Starting Materials: Unreacted 2-nitro-5-propoxyaniline or the pre-brominated precursor.
-
Regioisomers: Isomers where the bromine or nitro group is in a different position on the aromatic ring.
-
Over-brominated species: Di- or tri-brominated aniline byproducts.
-
Reaction Byproducts: Tarry, polymeric materials resulting from oxidation or side-reactions, a common issue with anilines.[2][3]
-
Inorganic Salts: Residual acids or bases from the reaction workup.
| Compound Type | Anticipated Properties | Rationale for Presence |
| Target Product | Solid, colored, non-polar to moderately polar | Desired outcome of synthesis |
| Starting Material (Aniline precursor) | May be more polar due to free amine | Incomplete reaction |
| Regioisomers | Similar polarity to the target product | Non-selective substitution |
| Polymeric Tars | Low solubility, dark color, high polarity | Oxidation/degradation of aniline moiety |
| Inorganic Salts | Water-soluble, non-volatile | Remnants from acidic/basic reaction conditions |
Q2: How can I quickly assess the purity of my crude sample?
A2: A multi-pronged approach is best for a preliminary assessment.
-
Thin-Layer Chromatography (TLC): This is the most critical and informative first step. Develop a TLC system using a solvent mixture, typically a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[4] A good solvent system will give your target compound an Rf value of ~0.3-0.4. The number and intensity of other spots will give you a semi-quantitative view of the impurity profile.
-
Melting Point Analysis: A broad and depressed melting point range compared to a reference standard indicates the presence of impurities. For context, the related compound 4-Bromo-2-nitroaniline has a melting point of 110-113 °C.[5] The addition of a propoxy group may lower this slightly.
-
Solubility Tests: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexanes) at room temperature and upon heating. This data is crucial for selecting a recrystallization solvent.
Purification Strategy: A Decision-Making Guide
Choosing the correct purification technique is dependent on the nature and quantity of both the target compound and its impurities. The following flowchart provides a logical pathway for selecting the most effective method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the preferred method for crystalline solids when impurities have different solubility profiles than the main product. It is cost-effective and scalable.
Detailed Protocol: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of crude material in a minimal volume of a boiling solvent (e.g., ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for nitroanilines.[6][7]
-
Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask and add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is intensely dark due to tarry impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This removes insoluble impurities and the activated charcoal.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Troubleshooting Recrystallization
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with lower-melting point solids or when the solvent is too non-polar.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a more polar co-solvent (if using a mixed solvent system) or simply more of the primary solvent to reduce the saturation level. Allow it to cool more slowly, perhaps by insulating the flask. Seeding with a previously formed pure crystal can also induce proper crystallization.
-
-
Q: My product recovery is very low. Why?
-
A: Causality: This usually results from using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.
-
Solution: In the future, be meticulous about using the absolute minimum amount of boiling solvent. For the current batch, you can try to recover more product by evaporating a portion of the filtrate (the liquid left after filtering the crystals) and cooling it again to obtain a second crop of crystals, which should be assessed for purity separately.
-
-
Q: The purified crystals are still colored. How can I fix this?
-
A: Causality: Persistent color often indicates that the colored impurity has a very similar solubility profile to your product or was not effectively removed by the optional activated charcoal step.
-
Solution: Ensure the hot filtration step is performed quickly to prevent premature crystallization in the funnel. A second recrystallization may be necessary. If the color persists, the impurity may be structurally similar, requiring column chromatography for removal.
-
Troubleshooting Guide 2: Column Chromatography
This technique is essential when recrystallization fails, particularly for separating compounds with similar polarities or for purifying non-crystalline materials.[4] It separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) while a liquid mobile phase passes through.[4]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good eluent system (e.g., Hexane:Ethyl Acetate) will show good separation between your product spot (Rf ≈ 0.3) and impurities.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography) to maintain a steady flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Bromo-2-nitro-5-propoxyaniline.
Caption: Standard workflow for flash column chromatography.
Troubleshooting Column Chromatography
-
Q: My compounds are not separating well (poor resolution). What's wrong?
-
A: Causality: This can be caused by several factors: an incorrect eluent system (too polar), overloading the column with too much crude material, or a poorly packed column.
-
Solution: The eluent is the most likely culprit. If spots are too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%). Ensure you are not loading more than 1g of crude material per 20-50g of silica gel.
-
-
Q: My compound won't come off the column.
-
A: Causality: The eluent is too non-polar. Your compound is strongly adsorbed to the polar silica gel and the mobile phase does not have sufficient polarity to move it down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, switch to 20%, then 30%, and so on. This is known as a "gradient elution."
-
Troubleshooting Guide 3: Acid-Base Extraction
The aniline functional group is basic and can be protonated by an acid to form a water-soluble ammonium salt.[8][9][10] This property can be exploited to remove certain impurities.
-
When to Use It: This technique is not for primary purification of the target compound from its isomers, but it is excellent for removing non-basic impurities (like unreacted starting materials that lack an amine) or very acidic impurities (like phenolic byproducts).
Protocol: Basic Wash to Remove Acidic Impurities
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate.[10] This will convert any acidic impurities into their water-soluble sodium salts.
-
Separate the aqueous layer from the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. The remaining solid can then be further purified by recrystallization or chromatography.
Troubleshooting Acid-Base Extraction
-
Q: An emulsion formed at the interface between the organic and aqueous layers.
-
A: Causality: Emulsions are common when solutions are shaken too vigorously, especially if tarry materials are present.
-
Solution: Be patient; sometimes emulsions break on their own if left to stand. You can try gently swirling the funnel instead of shaking. Adding a small amount of brine can also help break the emulsion by increasing the ionic strength of the aqueous layer.
-
References
-
PubChem, 4-Bromo-2-nitroaniline Compound Summary. [Link]
-
Wikipedia, 5-Nitro-2-propoxyaniline. [Link]
-
PubChem, 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Compound Summary. [Link]
-
Navin N. Bappalige et al., Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]
-
PubChem, 4-Bromo-2-methyl-5-nitroaniline Compound Summary. [Link]
-
Reddit, Purify and dry aniline?. [Link]
-
Chemistry LibreTexts, 4.8: Acid-Base Extraction. [Link]
-
Texium, Vacuum Distillation of Aniline. [Link]
- Google Patents, CN105646234A - 2-bromo-5-nitrophenylamine and prepar
-
ResearchGate, (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
- Google Patents, US10889539B2 - Aniline purific
-
ACS Publications, Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. [Link]
-
PubChem, 5-Bromo-2-nitroaniline Compound Summary. [Link]
-
Magritek, Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Royal Society of Chemistry, Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
WIPO Patentscope, WO/2021/001424 METHOD FOR THE PURIFICATION OF ANILINE. [Link]
-
Sciencemadness Discussion Board, Aniline purification without steam distillation. [Link]
-
University of Waterloo, Acid and Base Extraction. [Link]
-
PubChem, 2-Bromo-5-nitroaniline Compound Summary. [Link]
-
Wikipedia, Acid–base extraction. [Link]
-
DrugFuture, 5-Nitro-2-propoxyaniline. [Link]
-
Wikipedia, 4-Bromoaniline. [Link]
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- 1. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ripublication.com [ripublication.com]
- 7. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Reductive Amination
Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this cornerstone reaction. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the variables at play, enabling you to diagnose and resolve issues leading to low conversion rates. This guide is structured to walk you through the logical progression of troubleshooting, from the most common culprits to more nuanced, substrate-specific challenges.
Introduction: The Elegance and Challenge of Reductive Amination
Reductive amination is a powerful and widely utilized transformation in organic synthesis, celebrated for its efficiency in forming carbon-nitrogen bonds.[1] The reaction, in its most common one-pot variation, proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ to yield the desired amine. While seemingly straightforward, the delicate equilibrium of these steps is sensitive to a multitude of factors, and a drop in conversion is a common hurdle. This guide will equip you to systematically dissect your reaction and identify the root cause of poor performance.
Part 1: The Diagnostic Workflow - A Systematic Approach to Troubleshooting
When faced with a low-yielding reductive amination, a haphazard approach to optimization can be both time-consuming and inconclusive. The following workflow provides a structured methodology for identifying the source of the problem.
Caption: A logical workflow for troubleshooting low conversion in reductive amination.
Part 2: Frequently Asked Questions & In-Depth Troubleshooting
Section 1: Core Reaction Parameters
Q1: My yield is very low. Could the reaction pH be the issue?
A1: Absolutely. The pH of your reaction medium is one of the most critical factors governing the success of a reductive amination. The key is to maintain a mildly acidic environment (typically pH 4-7).[2]
-
The "Why": Imine/iminium ion formation is an acid-catalyzed dehydration of a hemiaminal intermediate. If the pH is too high (alkaline), the dehydration step is slow. Conversely, if the pH is too acidic, the starting amine will be fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to attack the carbonyl.
-
Troubleshooting Steps:
-
Measure the pH: If possible, measure the pH of your reaction mixture.
-
Acid Addition: For many reactions, particularly those using sodium triacetoxyborohydride (STAB), the addition of a catalytic amount of acetic acid is beneficial.[3]
-
Buffering: For sensitive substrates, using a buffer system (e.g., acetate buffer) can provide more precise control.
-
Q2: I'm not seeing any product formation. Could my choice of solvent be wrong?
A2: The choice of solvent is crucial and can dramatically impact reaction rates and yields. A poorly chosen solvent can hinder the reaction or even lead to unwanted side reactions.
-
The "Why": The solvent must be able to dissolve all reactants and must not react with the reducing agent. It also plays a role in the equilibrium of imine formation.
-
Solvent Selection Guide:
| Solvent | Suitability for Common Reducing Agents | Comments |
| Dichloromethane (DCM) / 1,2-Dichloroethane (DCE) | Excellent for NaBH(OAc)₃ | Aprotic, good for driving off water. Often the solvent of choice for STAB reactions.[4] |
| Tetrahydrofuran (THF) | Good for NaBH(OAc)₃ and NaBH₃CN | Aprotic, but can be more coordinating. |
| Methanol (MeOH) / Ethanol (EtOH) | Good for NaBH₃CN and NaBH₄ | Protic solvents that can participate in the reaction. Not generally recommended for NaBH(OAc)₃ due to potential for transesterification. |
| Acetonitrile (ACN) | Moderate | Can be used, but sometimes leads to slower reactions. |
| Water | Generally avoided, but possible with specific protocols | Water can hydrolyze the imine intermediate, pushing the equilibrium back to the starting materials. However, some specialized protocols exist for aqueous reductive aminations. |
-
Troubleshooting Steps:
-
Review Compatibility: Ensure your solvent is compatible with your chosen reducing agent.
-
Consider a Switch: If you are using a protic solvent with STAB, consider switching to DCM or DCE.
-
Azeotropic Removal of Water: For stubborn cases, using a solvent like toluene with a Dean-Stark apparatus can be effective in driving the imine formation equilibrium forward.
-
Q3: My starting material is being consumed, but I'm not getting my desired product. Is my reducing agent the problem?
A3: The choice of reducing agent is critical for selectivity. A common issue is the reduction of the starting aldehyde or ketone before it has a chance to form the imine.
-
The "Why": Reducing agents have varying degrees of reactivity. A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under neutral or slightly acidic conditions. Milder, more selective reagents are often required for one-pot reductive aminations.
-
Comparison of Common Reducing Agents:
| Reducing Agent | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High (reduces imines/iminiums much faster than carbonyls) | 4-6 | DCM, DCE, THF | Moisture-sensitive. The reagent of choice for most one-pot reductive aminations.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good (selective for imines at neutral pH) | 6-8 | MeOH, EtOH | Toxic cyanide byproduct. Less reactive than STAB. |
| Sodium Borohydride (NaBH₄) | Low (reduces carbonyls and imines) | 7-10 | MeOH, EtOH | Best used in a two-step procedure where the imine is pre-formed. |
-
Troubleshooting Steps:
-
Switch to a Milder Reagent: If you are using NaBH₄ in a one-pot reaction and observing alcohol byproducts, switch to NaBH(OAc)₃.
-
Two-Step Procedure: If you must use NaBH₄, consider a two-step approach: first, form the imine (monitor by TLC or NMR), then add the NaBH₄.[6]
-
Section 2: Reagent Quality & Stoichiometry
Q4: I've tried optimizing the conditions, but my yield is still low. Could my reagents be the problem?
A4: Reagent quality is a frequently overlooked but critical factor.
-
The "Why":
-
Starting Materials: Impurities in your amine or carbonyl can interfere with the reaction. For example, an aldehyde may have oxidized to the corresponding carboxylic acid, which can quench the reducing agent.
-
Reducing Agent: Borohydride reagents, particularly NaBH(OAc)₃, are moisture-sensitive and can decompose upon storage, leading to reduced activity.[7][8]
-
-
Troubleshooting Steps:
-
Check Purity: Verify the purity of your starting materials by NMR or another suitable analytical technique.
-
Use Fresh Reagents: If possible, use freshly opened bottles of reagents, especially the reducing agent.
-
Test Reducing Agent Activity: A simple test for the activity of NaBH(OAc)₃ is to add a small amount to a protic solvent like methanol. Vigorous bubbling (hydrogen evolution) indicates activity.
-
Q5: How critical is the stoichiometry of the reactants?
A5: While some flexibility exists, the stoichiometry can significantly impact the outcome, particularly in preventing side reactions.
-
The "Why":
-
Over-alkylation: If a primary amine is used, it can react with two equivalents of the carbonyl compound to form a tertiary amine. Using a slight excess of the amine can help to suppress this.
-
Incomplete Reaction: An insufficient amount of the reducing agent will naturally lead to incomplete conversion.
-
-
General Stoichiometric Guidelines:
-
Amine: 1.0 - 1.2 equivalents
-
Carbonyl: 1.0 equivalent (limiting reagent)
-
Reducing Agent: 1.2 - 1.5 equivalents
-
Section 3: Substrate-Specific Issues & Side Reactions
Q6: I'm working with a sterically hindered ketone/amine, and the reaction is not proceeding. What can I do?
A6: Steric hindrance can significantly slow down both imine formation and its subsequent reduction.
-
The "Why": Bulky groups around the carbonyl or on the amine can physically block the nucleophilic attack required for hemiaminal formation.
-
Troubleshooting Strategies:
-
Increase Reaction Time and/or Temperature: Allow the reaction to stir for an extended period (24-48 hours) or gently heat the reaction mixture (e.g., to 40-50 °C).
-
Use a More Reactive Reducing Agent: While selectivity is a concern, a more powerful reducing agent might be necessary.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄, can help to activate the ketone towards nucleophilic attack.
-
Consider a Two-Step Process: Pre-forming the imine under more forcing conditions (e.g., with azeotropic removal of water) before adding the reducing agent can be effective.[9]
-
Q7: My amine is electron-deficient, and I'm struggling to get the reaction to work. Any suggestions?
A7: Electron-deficient amines, such as anilines with electron-withdrawing groups, are less nucleophilic and can be challenging substrates.
-
The "Why": The reduced nucleophilicity of the amine slows down the initial attack on the carbonyl.
-
Troubleshooting Strategies:
-
More Forcing Conditions: Higher temperatures and longer reaction times are often necessary.
-
Stronger Acid Catalysis: A stronger acid catalyst may be required to sufficiently activate the carbonyl.
-
Specialized Protocols: There are specific protocols developed for electron-deficient amines, which may involve different catalyst systems or reducing agents.[10][11]
-
Q8: I'm observing an unexpected byproduct. What are the common side reactions in reductive amination?
A8: Besides the reduction of the starting carbonyl, other side reactions can occur.
-
Common Side Reactions:
-
Over-alkylation: As mentioned, primary amines can react twice.
-
Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation under acidic or basic conditions.
-
N-Oxide Formation: In some cases, particularly with certain catalysts and oxidants, the product amine can be oxidized to an N-oxide.[12]
-
-
Troubleshooting:
-
Monitor the Reaction: Use TLC, LC-MS, or NMR to monitor the reaction progress and identify the formation of byproducts.
-
Adjust Conditions: Once a side reaction is identified, adjust the reaction conditions (e.g., pH, temperature, stoichiometry) to minimize it.
-
Part 3: Experimental Protocols
Protocol 1: Small-Scale Diagnostic Reductive Amination
This protocol is designed to quickly assess the viability of a reductive amination on a small scale before committing larger quantities of valuable materials.
-
Preparation:
-
To a clean, dry vial equipped with a magnetic stir bar, add the carbonyl compound (0.1 mmol, 1.0 equiv.).
-
Dissolve the carbonyl in 1 mL of anhydrous DCM.
-
Add the amine (0.11 mmol, 1.1 equiv.).
-
Add acetic acid (0.01 mmol, 0.1 equiv.).
-
-
Imine Formation:
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv.) portion-wise over 5 minutes.
-
-
Monitoring:
-
After 2 hours, take a small aliquot of the reaction mixture and spot it on a TLC plate.
-
Run the TLC in an appropriate solvent system (e.g., 10% MeOH in DCM).
-
Visualize the plate under UV light and/or with a potassium permanganate stain.
-
Assess the consumption of starting materials and the formation of the product spot.
-
-
Workup:
-
Quench the reaction by slowly adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion.
-
Protocol 2: Workup and Purification of a Basic Amine Product
This protocol is a general procedure for the isolation and purification of a basic amine product.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
If necessary, purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from streaking on the column. Alternatively, for very polar amines, an acidic wash can be employed to extract the amine into the aqueous phase, which is then basified and re-extracted.[13]
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Simple and Convenient Procedure for the Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Dunn, R. W., Zacuto, M. J., & Perona, J. J. (2019). A Quantitative Assay of Sodium Triacetoxyborohydride. Organic Process Research & Development, 23(9), 2026–2031. [Link]
-
Fletcher, S. (n.d.). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Katritzky, A. R., & Rachwal, S. (1996). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2018). Hitchhiker's guide to reductive amination. Synthesis, 50(19), 3745-3756. [Link]
-
Sajjadi-Ghafour, S., & Chen, B. (2022). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 27(15), 4983. [Link]
-
Touchette, K. M. (2006). Reductive Amination Reaction. Journal of Chemical Education, 83(6), 929. [Link]
-
White, J. M., & Tunoori, A. R. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(8), 3212–3215. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.aiche.org [proceedings.aiche.org]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Mastering Temperature Control in the Nitration of 4-Bromoacetanilide
Welcome to our dedicated technical support guide for managing the critical parameter of temperature during the nitration of 4-bromoacetanilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this exothermic reaction, ensuring safety, maximizing yield, and achieving high product purity. Here, we dissect common issues, provide actionable solutions, and explain the fundamental principles behind our recommendations.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the nitration of 4-bromoacetanilide, with a focus on temperature-related causes and remedies.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Mixture Addition
-
Question: I've just started adding my pre-chilled nitrating mixture to the 4-bromoacetanilide solution, and the internal temperature is rising much faster than expected, exceeding the recommended 10°C. What should I do, and what went wrong?
-
Answer: An uncontrolled temperature increase is a significant safety concern, as it can lead to a runaway reaction.
-
Immediate Action:
-
Immediately cease the addition of the nitrating mixture.
-
Ensure the reaction flask is securely immersed in the ice-salt bath.
-
If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[1] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[1]
-
Alert your supervisor and follow all established laboratory emergency protocols.
-
-
Root Cause Analysis and Prevention:
-
Inadequate Pre-Cooling: One or both solutions (the 4-bromoacetanilide in acetic and sulfuric acid, and the nitrating mixture) may not have been sufficiently chilled before starting the addition. It is crucial that both solutions are brought to the lower end of the recommended temperature range (e.g., 0-5°C) before you begin.
-
Rapid Addition of Nitrating Agent: The nitration of aromatic compounds is a highly exothermic process.[2] Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[1][3] A slow, dropwise addition with constant monitoring of the internal temperature is crucial.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" where the concentration of reactants is high, leading to a localized runaway that can propagate through the mixture. Ensure vigorous and consistent agitation throughout the reaction.
-
-
Issue 2: Low Yield of 4-Bromo-2-nitroacetanilide and Presence of Impurities
-
Question: My final product yield is significantly lower than anticipated, and my analysis (e.g., melting point, NMR) shows the presence of multiple byproducts. Could this be related to temperature control?
-
Answer: Absolutely. Temperature management is directly linked to both the yield and purity of your desired product.
-
Probable Causes:
-
Elevated Reaction Temperature: If the temperature rises above the optimal range (typically below 10-20°C), the risk of side reactions increases.[4][5] One major side reaction is polysubstitution , where a second nitro group is added to the aromatic ring.[5][6]
-
Hydrolysis of Acetanilide: Higher temperatures can promote the hydrolysis of the acetamido group, especially in the presence of strong acids. This would lead to the formation of 4-bromoaniline, which can then be oxidized by the nitric acid, resulting in a complex mixture of byproducts and a lower yield of the desired product.
-
Formation of Isomers: While the acetamido group is a strong ortho, para-director, temperature can influence the ratio of isomers. In this case, the primary product is 4-bromo-2-nitroacetanilide. Deviations from the optimal temperature can affect the selectivity of the reaction.
-
-
Preventative Measures:
-
Strict Temperature Adherence: Maintain the reaction temperature below 10°C during the addition of the nitrating mixture.[3][7]
-
Use of Glacial Acetic Acid: Glacial acetic acid is often used as a solvent because it can dissolve acetanilide and the acetate ion is a poor nucleophile, minimizing side reactions.[2][3]
-
Controlled Warming: After the addition of the nitrating mixture is complete, allowing the reaction to warm slowly to room temperature can help ensure the reaction goes to completion without an excessive increase in temperature.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of 4-bromoacetanilide so sensitive to temperature?
A1: The sensitivity arises from two main factors:
-
Reaction Energetics: The reaction is highly exothermic.[2][8] Without external cooling, the heat generated would rapidly increase the reaction rate, which in turn generates more heat, creating a dangerous feedback loop known as a thermal runaway.[8]
-
Reaction Mechanism and Selectivity: The nitration occurs via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the electrophile.[9][10] The formation of the nitronium ion from nitric and sulfuric acids is itself an equilibrium reaction. Temperature affects the rate of this formation and the subsequent electrophilic attack. Higher temperatures provide the activation energy for less favorable side reactions, such as dinitration or oxidation of the starting material.[5][11]
Q2: What is the ideal temperature range for this reaction?
A2: The ideal temperature range for the nitration of 4-bromoacetanilide is typically between 0°C and 10°C during the addition of the nitrating mixture.[3][7] Some procedures may allow for temperatures up to 20°C, but maintaining a lower temperature generally provides better control and selectivity.[4]
Q3: What are the consequences of letting the temperature get too high?
A3: Exceeding the recommended temperature can lead to several undesirable outcomes:
-
Safety Hazards: The primary risk is a runaway reaction, which can cause a rapid increase in pressure and potentially lead to an explosion.[8]
-
Reduced Product Purity: Increased formation of the ortho-isomer and dinitrated byproducts.[5][6]
-
Lower Yield: Degradation of the starting material or product through oxidation or other side reactions.
-
Formation of Tarry Residues: At higher temperatures, complex side reactions can lead to the formation of polymeric, tar-like substances that are difficult to remove.
Q4: Can the reaction be run at a temperature that is too low?
A4: Yes. If the reaction is kept excessively cold, the rate of nitration can become very slow. This can lead to a dangerous accumulation of the unreacted nitrating agent. If the cooling is then reduced, the built-up concentration of reactants can suddenly react, causing a delayed but rapid and difficult-to-control exotherm.[2] It is crucial to maintain a temperature that allows for a controlled, steady reaction rate.
Experimental Protocol: Nitration of 4-Bromoacetanilide
This protocol emphasizes the critical temperature control steps for a successful and safe reaction.
Materials:
-
4-bromoacetanilide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Crushed Ice and Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the 4-Bromoacetanilide Solution:
-
In a flask, dissolve the 4-bromoacetanilide in glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.
-
Cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the cooled solution with continuous stirring. This addition is exothermic, so ensure the temperature is managed.
-
Cool this final mixture to 0-5°C in an ice-salt bath.
-
-
Preparation of the Nitrating Mixture:
-
In a separate, dry flask, carefully add concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Cool this nitrating mixture thoroughly in an ice bath to 0-5°C.
-
-
Nitration Reaction (Critical Temperature Control Step):
-
Begin the slow, dropwise addition of the chilled nitrating mixture to the stirred 4-bromoacetanilide solution.
-
Crucially, maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the entire addition. [3][7] Use a thermometer to monitor the temperature continuously.
-
Adjust the rate of addition and the cooling bath as needed to keep the temperature within this range.
-
-
Reaction Completion and Product Isolation:
-
Once the addition is complete, allow the mixture to stir in the cold bath for a short period, and then let it stand at room temperature for about 30 minutes to ensure the reaction is complete.[3]
-
Pour the reaction mixture slowly and with stirring onto a large amount of crushed ice in a beaker.
-
The crude 4-bromo-2-nitroacetanilide will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the purified 4-bromo-2-nitroacetanilide.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale & Consequences of Deviation |
| Initial Cooling Temperature | 0-5°C | Ensures the system is prepared for the exothermic addition. Starting at a higher temperature reduces the buffer for heat absorption. |
| Nitrating Mixture Addition Temp. | 0-10°C[3][7] | Critical for safety and selectivity. Above this range, the risk of runaway reactions and byproduct formation (dinitration) increases significantly.[5] |
| Post-Addition Stirring | Allow to warm to room temp. | Ensures the reaction proceeds to completion. A sudden increase in temperature after a prolonged period at very low temperatures can indicate a dangerous accumulation of unreacted reagents.[2] |
Experimental Workflow Diagram
The following diagram illustrates the critical checkpoints for temperature management during the nitration of 4-bromoacetanilide.
Caption: Workflow for the nitration of 4-bromoacetanilide emphasizing critical temperature control points.
References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Law, W. B. (1938). U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2023, May 1). Nitration of Acetanilide. Retrieved from [Link]
-
BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Retrieved from [Link]
-
MDPI. (2024, July 7). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]
-
Chemguide. The nitration of benzene. Retrieved from [Link]
-
Chegg. (2020, December 9). Nitration of Acetanilide. Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
-
JAAN's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]
-
Academia.edu. Preparation of 4-nitroacetanilide Experiment 4. Retrieved from [Link]
-
Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Retrieved from [Link]
-
SlideShare. (2015, November 14). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
YouTube. (2020, October 11). Nitration: Preparation of 4-Nitroacetanilide. Retrieved from [Link]
-
Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (2024, August 6). Effect of nitration system and temperature on nitration uniformity of nitrocellulose fibers. Retrieved from [Link]
-
1/ what is the role of sulfuric acid in nitration step during synthesis of p-nitroacetanilide. 2. Retrieved from [Link]
-
Quora. (2021, March 15). Why is sulfuric acid used in aromatic nitration?. Retrieved from [Link]
-
ACS Publications. (2020, January 28). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
NIH. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
American Chemical Society. Nitration: An Overview of Recent Developments and Processes. Retrieved from [Link]
-
ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Solved Nitration of Acetanilide Introduction Nitration is an | Chegg.com [chegg.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Column chromatography conditions for purifying 4-Bromo-2-nitro-5-propoxyaniline.
Welcome to the technical support center for the purification of 4-Bromo-2-nitro-5-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the column chromatography of this compound. My approach is to not just provide a protocol, but to empower you with the scientific reasoning to make informed decisions during your purification process.
Understanding the Molecule: Key Considerations for Purification
4-Bromo-2-nitro-5-propoxyaniline possesses a unique combination of functional groups that dictate its chromatographic behavior:
-
Aromatic Amine: The primary amine group (-NH₂) is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction is a common source of purification challenges, including peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1]
-
Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the polarity of the molecule.
-
Bromo and Propoxy Groups: The bromo and propoxy substituents also contribute to the overall polarity and steric properties of the molecule.
Given these features, a standard normal-phase chromatography setup may not be optimal without modifications. This guide will walk you through developing a robust purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 4-Bromo-2-nitro-5-propoxyaniline?
For most applications, silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness. However, because of the basicity of the aniline group, you may encounter issues. If significant tailing or compound loss occurs, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).
Q2: I'm seeing significant streaking/tailing on my TLC plate. What does this mean and how can I fix it?
Streaking is a classic sign of a strong interaction between your compound and the stationary phase, which is very common with amines on silica gel.[2] To mitigate this, you can:
-
Add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia (NH₄OH) (typically 0.1-1%) will compete with your aniline for the acidic sites on the silica, leading to more symmetrical spots.[2][3]
-
Use a different stationary phase for your TLC, such as alumina, to see if the interaction is specific to silica.
Q3: My compound is not moving off the baseline on the TLC plate, even with highly polar solvents. What should I do?
This indicates that your compound is very strongly adsorbed to the silica. Here are a few things to try:
-
Increase the polarity of your mobile phase further. A gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc) can be effective.
-
Add a basic modifier as mentioned above. The issue might be a strong acid-base interaction rather than just polarity.
-
Consider reverse-phase chromatography. If your compound is highly polar, reverse-phase chromatography on a C18-functionalized silica gel might provide a better separation.
Step-by-Step Experimental Protocol: Method Development for Column Chromatography
This protocol will guide you through a systematic approach to developing a reliable purification method.
Part 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
-
Prepare your TLC plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot your sample: Dissolve a small amount of your crude 4-Bromo-2-nitro-5-propoxyaniline in a suitable solvent (e.g., DCM or EtOAc) and spot it on the TLC plate.
-
Develop the TLC in various solvent systems: The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.35 . This Rf value generally translates well to a column separation.
Solvent System (v/v) Starting Ratio Observations & Next Steps Hexane / Ethyl Acetate 9:1 Start with a less polar system and gradually increase the polarity. Hexane / Ethyl Acetate 7:3 Hexane / Ethyl Acetate 1:1 Dichloromethane / Methanol 9.5:0.5 If your compound is more polar and doesn't move in Hex/EtOAc. -
Incorporate a basic modifier: If you observe tailing, add 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to your chosen solvent system and re-run the TLC.
Part 2: Column Chromatography Protocol
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material you need to purify.
-
Pack the column with silica gel using the chosen mobile phase (including the basic modifier if necessary). Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica onto the top of your column.
-
-
Elution:
-
Begin eluting with your chosen mobile phase.
-
Collect fractions and monitor the separation by TLC.
-
If the separation between your compound and impurities is poor, you can use a gradient elution by gradually increasing the polarity of the mobile phase.
-
Troubleshooting Guide
This section addresses common issues you might face during the column chromatography of 4-Bromo-2-nitro-5-propoxyaniline.
| Problem | Potential Cause | Solution |
| Compound won't elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/EtOAc system, increase the percentage of EtOAc. |
| Irreversible adsorption to the silica gel. | This is a risk with basic amines on acidic silica. Try eluting with a small percentage of methanol in DCM. In future runs, use a mobile phase containing a basic modifier or switch to a different stationary phase like alumina. | |
| Poor separation of closely eluting impurities | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, if you are using hexane/EtOAc, try DCM/methanol or toluene/EtOAc. Sometimes changing the solvent class can significantly alter the selectivity. |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The compound is degrading on the column | The acidic nature of the silica gel is causing decomposition. | Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. Alternatively, use a less acidic stationary phase like neutral alumina.[4] |
| Fractions are very dilute | Peak broadening due to slow elution. | Once the desired compound starts to elute, you can increase the polarity of the mobile phase to speed up its elution and obtain more concentrated fractions.[4] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of 4-Bromo-2-nitro-5-propoxyaniline.
References
-
Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]1]
-
Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]]
-
Reddit. (2022). Chromotography with free amines? r/chemhelp. Retrieved from [Link]2]
-
Gök, Y., & Sütçü, H. (2007). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. Journal of separation science, 30(10), 1495–1500. [Link]3]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]4]
Sources
Technical Support Center: Troubleshooting Starting Material Stability
Welcome to the Technical Support Center for Starting Material Stability. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of starting materials. Unstable starting materials can compromise the quality, safety, and efficacy of your final product, leading to costly delays and regulatory hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and resolve common stability issues.
Section 1: Frequently Asked Questions (FAQs) about Starting Material Stability
This section addresses fundamental questions regarding the stability of starting materials, providing a foundational understanding for troubleshooting.
Q1: What is starting material stability and why is it critical in drug development?
A: Starting material stability refers to the ability of a chemical substance to maintain its critical quality attributes (CQAs) over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] It is a cornerstone of pharmaceutical development because the quality of the final drug product is intrinsically linked to the quality of its starting materials. An unstable starting material can lead to the formation of impurities, a decrease in potency, and alterations in physical properties, all of which can impact the safety and efficacy of the drug.[1]
Q2: What are the most common causes of starting material instability?
A: The primary culprits behind starting material instability are exposure to adverse environmental conditions.[1] These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions.[3]
-
Humidity/Moisture: Water can act as a reactant in hydrolysis or facilitate other degradation pathways.[1][3]
-
Light: Particularly UV light, can provide the energy to initiate photolytic degradation reactions.[1][4]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation.[4]
-
Inherent Molecular Structure: Certain functional groups are inherently more susceptible to degradation. For example, esters and amides are prone to hydrolysis.[4][5]
Q3: What are the tell-tale signs of an unstable starting material?
A: Instability can manifest in several ways. Visually, you might observe:
-
Changes in color
-
Caking or clumping of powders
-
Deliquescence (becoming liquid)
-
Odor formation
Analytically, instability is detected by:
-
The appearance of new peaks in chromatograms (indicating impurities)
-
A decrease in the assay value of the main component
-
Changes in physical properties like melting point, particle size, or crystal form (polymorphism).[6]
-
Alterations in dissolution profile.
Q4: How do I properly store my starting materials to prevent instability?
A: Proper storage is your first line of defense. Always adhere to the manufacturer's recommendations. General best practices include:
-
Using well-sealed, appropriate containers to protect from moisture and air.[7][8][9]
-
Avoiding exposure to direct sunlight or sources of heat.[3][8]
-
Segregating incompatible chemicals to prevent accidental reactions.[9]
-
Ensuring storage areas are well-ventilated.[3]
Section 2: Troubleshooting Guide: A Systematic Approach to Resolving Instability
When you suspect an issue with your starting material's stability, a systematic approach is crucial for efficient resolution. This guide will walk you through the process, from initial observation to implementing a solution.
Issue 1: Unexpected Impurities Detected in a New Batch of Starting Material
Causality: The presence of new impurities often points to a change in the manufacturing process of the starting material, inadequate control over the synthesis, or degradation during shipping and storage.[10][11] Regulatory agencies are particularly concerned about impurities as they can have unknown pharmacological or toxicological effects.[11]
Troubleshooting Workflow
Caption: Workflow for investigating unexpected impurities.
Step-by-Step Protocol: Forced Degradation Study
Forced degradation, or stress testing, is a critical experiment to understand the intrinsic stability of a drug substance and to identify potential degradation products.[12][13][14]
-
Objective: To intentionally degrade the starting material to generate potential degradation products and assess the stability-indicating nature of the analytical method.[12]
-
Materials:
-
Starting material sample
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-purity water
-
Solvents for sample preparation
-
Calibrated stability chambers (for heat and humidity)
-
Photostability chamber
-
-
Methodology:
-
Acid/Base Hydrolysis: Dissolve the sample in an acidic and a basic solution. Heat gently if necessary (e.g., 60°C) and monitor for degradation over time (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidation: Dissolve the sample in a solution containing an oxidizing agent. Store at room temperature and monitor over time.
-
Thermal Degradation: Expose the solid sample to high temperatures (e.g., 80°C, 105°C) and monitor for degradation.
-
Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines.[15][16]
-
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[17] The goal is to achieve 5-20% degradation of the main peak.[15]
-
Interpretation: Compare the degradation products formed under stress conditions with the unknown impurity. A match suggests the impurity is a degradant.
Issue 2: Physical Changes Observed in the Starting Material (e.g., Color Change, Caking)
Causality: Physical changes are often the first sign of instability. A color change might indicate oxidation or the formation of a colored degradant. Caking or clumping is frequently caused by moisture absorption (hygroscopicity) or a solid-state phase transition.[18]
Analytical Investigation Plan
| Analytical Technique | Purpose | Expected Outcome |
| Visual Inspection | Initial assessment of the physical change. | Description of the change (e.g., off-white to yellow powder, free-flowing to clumped). |
| Karl Fischer Titration | Quantify water content. | Determine if moisture uptake corresponds to the physical change. |
| X-Ray Powder Diffraction (XRPD) | Investigate changes in the solid-state form (polymorphism).[6] | Identify if a polymorphic transformation has occurred, which can affect stability and solubility.[6][19] |
| Differential Scanning Calorimetry (DSC) | Assess thermal properties, including melting point and the presence of different polymorphs.[6] | A change in the melting point or the appearance of new thermal events can indicate a change in the solid form. |
| HPLC/UPLC | Quantify the purity and identify any degradation products. | Correlate the physical change with any chemical degradation. |
Issue 3: Inconsistent Analytical Results or Out-of-Specification (OOS) Findings
Causality: Inconsistent results can stem from the inherent instability of the material, issues with the analytical method itself, or improper sampling and handling.
Decision Tree for OOS Investigation
Caption: Decision tree for investigating OOS results.
Section 3: Understanding and Controlling Polymorphism
Q5: What is polymorphism and how does it affect stability?
A: Polymorphism is the ability of a solid material to exist in two or more different crystal structures.[20] Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, and stability.[6][19] One polymorph may be thermodynamically more stable than another. A less stable (metastable) form can convert to the more stable form over time, which can lead to changes in the drug product's performance, such as its dissolution rate and bioavailability.[6][19] Therefore, controlling the polymorphic form of a starting material is crucial for ensuring consistent product quality.[6][20]
Experimental Protocol: Polymorph Screening
-
Objective: To identify all accessible polymorphic forms of a starting material and determine their relative stability.
-
Methodology:
-
Crystallization Studies: Systematically crystallize the material from a wide range of solvents with different polarities and at various temperatures.
-
Slurry Experiments: Equilibrate a mixture of different polymorphs in a solvent at a specific temperature. The less stable forms will dissolve and recrystallize as the most stable form.
-
Grinding/Milling: Apply mechanical stress to induce polymorphic transformations.
-
Heating/Cooling: Use techniques like DSC to identify phase transitions upon heating and cooling.
-
-
Characterization: Analyze the solids obtained from each experiment using techniques like XRPD, DSC, and microscopy to identify and characterize the different polymorphic forms.
-
Stability Assessment: Store the identified polymorphs under various temperature and humidity conditions to assess their long-term stability and potential for interconversion.
Section 4: Regulatory Context and Best Practices
Q6: What are the regulatory expectations for starting material stability?
A: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)), require a comprehensive stability data package for a drug substance.[21][22] This includes:
-
Stress Testing: To identify likely degradation products.[1]
-
Accelerated and Long-Term Stability Studies: To determine the re-test period or shelf life.[21][23]
-
Stability-Indicating Methods: Validated analytical procedures that can detect and quantify the active substance and its degradation products.[21]
The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][21][23]
Key Stability Testing Conditions (ICH Q1A(R2))
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table adapted from ICH Q1A(R2) guidelines.[23]
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Strategies for Defending Regulatory Starting Materials Designation. (n.d.). WuXi STA. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Scientist's Guide: Direct Alkylation vs. Reductive Amination for Secondary Amine Synthesis
Introduction: The Centrality of the Secondary Amine
In the landscape of modern drug discovery and fine chemical synthesis, the secondary amine motif (R₂NH) is a cornerstone. Its unique properties as both a hydrogen bond donor and acceptor, coupled with its basicity, make it a privileged scaffold in a vast array of biologically active molecules. The reliable and selective construction of this functional group is, therefore, a paramount concern for synthetic chemists.
This guide provides an in-depth comparison of the two most common strategies for synthesizing secondary amines from primary amines: direct alkylation and reductive amination. We will move beyond textbook descriptions to analyze the mechanistic underpinnings, practical limitations, and field-proven applications of each method. Our goal is to equip researchers, scientists, and drug development professionals with a robust decision-making framework for selecting the optimal synthetic route.
Direct Alkylation: The Deceptively Simple Path
From a purely theoretical standpoint, the direct alkylation of a primary amine with an alkyl halide appears to be the most straightforward approach. It involves a classical bimolecular nucleophilic substitution (SN2) reaction.
The Mechanism: A Nucleophilic Attack
The reaction is initiated by the lone pair of electrons on the nitrogen of the primary amine acting as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This forms a new carbon-nitrogen bond and initially produces a secondary ammonium salt, which is then deprotonated by a base (often excess primary amine) to yield the target secondary amine.[1]
Caption: SN2 mechanism for direct alkylation of a primary amine.
The Critical Flaw: The Over-Alkylation "Runaway Train"
The fundamental and often fatal flaw of direct alkylation lies in the reactivity of the product. The desired secondary amine product is typically more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly added alkyl group.
This means the secondary amine will compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine. The resulting tertiary amine, being even more nucleophilic, reacts further to form a quaternary ammonium salt.[2][3] This cascade of reactions is notoriously difficult to control, resulting in a crude mixture of primary, secondary, tertiary, and quaternary amine products that requires challenging and often inefficient purification.[2][4] This poor selectivity makes direct alkylation an unattractive method for preparing secondary amines with any degree of precision.[5]
Caption: The over-alkylation cascade in direct N-alkylation.
An Illustrative Protocol (Use with Caution)
This protocol is provided for illustrative purposes to highlight the reaction's components, not as a recommended procedure for selective synthesis.
-
Reactant Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 5.0 equivalents) in a suitable polar aprotic solvent like acetonitrile (ACN).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, 1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Analysis: Upon completion, quench the reaction, perform an aqueous workup, and extract with an organic solvent. The resulting organic layer will contain a mixture of the starting amine, secondary amine, tertiary amine, and potentially the quaternary salt, necessitating extensive chromatographic purification.
Causality Behind Choices: A large excess of the starting amine is used to statistically favor the reaction of the alkyl halide with the primary amine over the secondary amine product.[2] However, this is often impractical, especially with valuable or complex amines, and rarely prevents over-alkylation completely.
Reductive Amination: The Chemist's Choice for Control and Selectivity
Reductive amination, also known as reductive alkylation, is a highly reliable and versatile method that has become the gold standard for secondary amine synthesis in both academic and industrial settings.[6][7] It circumvents the over-alkylation problem by fundamentally changing the reaction pathway.
The Two-Stage Mechanism: Formation then Reduction
This process involves two distinct steps, which are typically performed sequentially in a single reaction vessel ("one-pot").[6]
-
Imine/Iminium Ion Formation: A primary amine reacts with a carbonyl compound (an aldehyde or ketone) under neutral or weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine.[6][8] The imine, under acidic conditions, is protonated to form a highly electrophilic iminium ion.
-
Reduction: A selective reducing agent is introduced, which donates a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine.[9]
Because the secondary amine product cannot form an imine under these conditions, the reaction cleanly stops after a single alkylation event, providing excellent selectivity.[4]
Caption: General mechanism of reductive amination.
The Chemist's Toolkit: Choosing the Right Reducing Agent
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should be mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the iminium ion intermediate.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice. It is a mild, selective reducing agent that is particularly effective in slightly acidic conditions, which also favor iminium ion formation. It tolerates a wide range of functional groups.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and highly selective agent.[4][9] It is stable in weakly acidic media (pH 4-5), where imine formation is optimal.[4] Its toxicity is a consideration for large-scale synthesis.
-
Catalytic Hydrogenation (H₂/Pd, PtO₂): A "green" and effective method, particularly for industrial-scale reactions. The catalyst facilitates the reduction of the C=N bond.[6]
Field-Proven Experimental Protocol: Synthesis of N-Benzylaniline
This self-validating protocol is a standard, reliable procedure for synthesizing a secondary amine via reductive amination.
-
Reactant Setup: To a solution of aniline (0.93 g, 10.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 40 mL) is added benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).
-
Imine Formation: The mixture is stirred for 30 minutes at room temperature to allow for the formation of the imine intermediate. Acetic acid (0.60 g, 10.0 mmol, 1.0 equiv) can be added to catalyze this step.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.54 g, 12.0 mmol, 1.2 equiv) is added portion-wise over 10 minutes. The reaction is exothermic and may require cooling.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be further purified by silica gel chromatography.
Causality Behind Choices: DCE is a preferred solvent as it is compatible with the mild reducing agent and does not interfere with the reaction.[10] The portion-wise addition of NaBH(OAc)₃ controls the initial exotherm. The basic workup neutralizes the acetic acid catalyst and quenches any remaining reducing agent.
Head-to-Head Comparison: A Data-Driven Summary
| Feature | Direct Alkylation | Reductive Amination |
| Selectivity | Very Poor: Produces a mixture of secondary, tertiary, and quaternary amines.[2][5] | Excellent: Highly selective for the secondary amine product.[4][5] |
| Typical Yields | Low to moderate for the desired product; often <50% after purification.[11] | High to excellent; typically 70-95%.[10] |
| Substrate Scope | Limited by the nucleophilicity of the amine and reactivity of the halide. | Very broad: Works with a vast range of primary amines and carbonyls (aldehydes/ketones).[12] |
| Key Reagents | Primary amine, alkyl halide, base. | Primary amine, aldehyde/ketone, selective reducing agent (e.g., NaBH(OAc)₃). |
| Byproducts | Over-alkylated amines, ammonium salts. | Water, spent reducing agent. |
| Purification | Difficult and often requires extensive chromatography. | Simple; often a basic aqueous workup is sufficient.[6] |
| Operational Complexity | Simple to set up, but difficult to control. | Simple one-pot procedure with high control.[6] |
| Green Chemistry | Poor atom economy, often uses hazardous alkyl halides. | Good; catalytic hydrogenation variants are particularly "green". One-pot nature reduces waste.[6] |
The Synthetic Chemist's Decision Framework
For any researcher aiming to synthesize a well-defined secondary amine, the choice is overwhelmingly in favor of reductive amination. The decision can be visualized through a simple logical workflow.
Caption: Decision workflow for choosing an N-alkylation strategy.
This framework underscores a critical takeaway:
-
For selective synthesis of secondary amines: Reductive amination is the superior and recommended method due to its high control, broad scope, and excellent yields.[4][6]
-
For non-selective or exhaustive alkylation: Direct alkylation can be considered, for instance, in the specific case of synthesizing quaternary ammonium salts via exhaustive methylation (the Eschweiler-Clarke reaction is a related, more controlled alternative for methylation).[2][6]
Conclusion
While direct alkylation offers a mechanistically simple entry into C-N bond formation, its practical application for the synthesis of secondary amines is severely hampered by a lack of selectivity. The inherent "runaway" nature of the reaction leads to product mixtures that are challenging to separate and result in low yields of the desired compound.
In contrast, reductive amination provides a robust, reliable, and highly selective platform for the synthesis of secondary amines. By proceeding through a distinct imine/iminium intermediate, it elegantly avoids the over-alkylation problem. Its operational simplicity, broad functional group tolerance, and amenability to one-pot procedures have established it as an indispensable tool in the arsenal of the modern synthetic chemist, particularly within the demanding context of pharmaceutical research and development. For any project where the controlled and predictable synthesis of a secondary amine is the goal, reductive amination is the authoritative and field-proven method of choice.
References
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- Reductive amin
- Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics.
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Deconvoluting the Signature: A Spectroscopic Guide to Confirming the Structure of 4-Bromo-2-nitro-5-propoxyaniline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive, multi-technique spectroscopic approach to verify the molecular structure of 4-Bromo-2-nitro-5-propoxyaniline, a polysubstituted aniline with potential applications as a synthetic intermediate. We will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to assemble a cohesive and definitive structural proof. This guide eschews a rigid template, instead focusing on a logical, evidence-based narrative that mirrors the scientific process of structural elucidation.
The Analytical Challenge: A Crowded Aromatic System
4-Bromo-2-nitro-5-propoxyaniline presents a fascinating analytical puzzle. The benzene ring is heavily substituted with an amine (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a propoxy group (-O-CH₂CH₂CH₃). Each of these functional groups exerts a distinct electronic influence on the aromatic system, leading to a nuanced and potentially complex spectroscopic signature. Our task is to predict the expected spectroscopic signals based on established principles and then compare these predictions with either experimental data (when available) or data from closely related analogs to build an unshakeable structural confirmation.
The Spectroscopic Toolkit: A Multi-Faceted Approach
A single spectroscopic technique rarely provides sufficient evidence for complete structural determination, especially for complex molecules. A synergistic approach, leveraging the complementary information from various methods, is the gold standard.
Caption: Experimental workflow for the structural elucidation of 4-Bromo-2-nitro-5-propoxyaniline.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectrum of 4-Bromo-2-nitro-5-propoxyaniline
Based on the principles of substituent effects on aromatic chemical shifts, we can predict the following signals[1][2][3]:
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm)[4].
-
H-3: This proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino and propoxy groups. The strong deshielding effect of the nitro group will likely shift this proton significantly downfield. We predict a singlet (or a narrow doublet if coupling to H-6 is resolved) in the range of 8.0-8.2 ppm .
-
H-6: This proton is ortho to the electron-donating amino and propoxy groups and meta to the electron-withdrawing nitro group and bromine. The net effect will be a shielding effect compared to H-3, placing its signal upfield. We predict a singlet around 6.5-6.7 ppm .
-
-
Propoxy Group Protons: The propoxy group will give rise to three distinct signals.
-
-O-CH₂- (a): The methylene group attached to the oxygen atom will be the most deshielded of the propoxy protons, appearing as a triplet around 3.9-4.1 ppm .
-
-CH₂- (b): The middle methylene group will appear as a sextet (or multiplet) in the range of 1.7-1.9 ppm .
-
-CH₃ (c): The terminal methyl group will be the most shielded, appearing as a triplet around 0.9-1.1 ppm .
-
-
Amino Group Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but a typical range is 4.5-5.5 ppm .
Comparison with Analogous Compounds
| Compound | Aromatic Proton Shifts (ppm) | Reference |
| 4-Bromo-2-nitroaniline | H-3: ~7.9 (d), H-5: ~7.0 (dd), H-6: ~6.8 (d) | |
| 5-Nitro-2-propoxyaniline | Aromatic protons in the range of 6.7-7.8 ppm |
The predicted shifts for 4-Bromo-2-nitro-5-propoxyaniline are consistent with the electronic effects observed in these analogs. The strong downfield shift for H-3 is supported by the data for 4-Bromo-2-nitroaniline, and the upfield shift for H-6 is consistent with the presence of two ortho electron-donating groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum of 4-Bromo-2-nitro-5-propoxyaniline
Predicting the precise chemical shifts for a polysubstituted benzene ring can be complex, but we can estimate the relative positions of the signals based on established substituent effects[5][6][7].
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (-NH₂) | ~145-150 | Attached to the electron-donating amino group, shifted downfield. |
| C-2 (-NO₂) | ~135-140 | Attached to the electron-withdrawing nitro group, shifted downfield. |
| C-3 | ~120-125 | Ortho to the nitro group, deshielded. |
| C-4 (-Br) | ~110-115 | Attached to bromine, shielded by the heavy atom effect. |
| C-5 (-OPr) | ~150-155 | Attached to the electron-donating propoxy group, significantly downfield. |
| C-6 | ~100-105 | Ortho to two electron-donating groups, significantly shielded. |
| -O-C H₂- | ~70-75 | Methylene carbon attached to oxygen. |
| -C H₂- | ~22-25 | Middle methylene carbon. |
| -C H₃ | ~10-12 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies[8][9][10][11][12][13].
Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Strong |
| N-O (Nitro) | Asymmetric & Symmetric Stretch | 1500-1550 & 1330-1370 | Strong |
| C-O (Ether) | Stretch | 1000-1300 | Strong |
| C-Br | Stretch | 500-600 | Medium |
The presence of strong absorption bands for the nitro and ether groups, along with the characteristic N-H and aromatic C-H stretches, would provide compelling evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns[14][15][16][17][18][19].
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak for 4-Bromo-2-nitro-5-propoxyaniline (C₉H₁₁BrN₂O₃) is expected at m/z values corresponding to the two major isotopes of bromine:
-
m/z ≈ 288 (for ⁷⁹Br)
-
m/z ≈ 290 (for ⁸¹Br) The two peaks should have a relative intensity of approximately 1:1, which is a characteristic isotopic signature for a molecule containing one bromine atom.
-
-
Key Fragmentation Pathways:
-
Loss of the propoxy group: A significant fragment would likely result from the cleavage of the ether bond, leading to the loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da).
-
Loss of the nitro group: Fragmentation involving the loss of the nitro group (•NO₂, 46 Da) is a common pathway for nitroaromatic compounds.
-
Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the oxygen of the propoxy group is also a probable fragmentation route[14][15][16].
-
The observation of the correct molecular ion with the characteristic bromine isotope pattern, along with fragments corresponding to the logical loss of the propoxy and nitro groups, would strongly support the proposed structure.
Experimental Protocols
To obtain the high-quality spectroscopic data required for this analysis, the following standardized protocols should be followed.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-2-nitro-5-propoxyaniline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, data is collected over the range of 4000-400 cm⁻¹.
-
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) is a common technique for small molecules.
-
Data Acquisition:
-
Acquire a full-scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Ensure the instrument is properly calibrated to provide accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions and propose logical fragmentation pathways.
-
Alternative and Complementary Analytical Techniques
While the combination of NMR, IR, and MS provides a robust confirmation of structure, other techniques can offer additional or confirmatory information.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula.
-
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): These techniques can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. They reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure in the solid state.
Caption: Comparison of primary and complementary analytical techniques.
Conclusion: A Convergence of Evidence
The structural confirmation of 4-Bromo-2-nitro-5-propoxyaniline is a process of accumulating and integrating evidence from multiple spectroscopic techniques. By systematically predicting the expected signals from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and comparing them with experimental data or data from well-characterized analogs, a compelling and scientifically sound structural assignment can be made. The convergence of data from these orthogonal techniques provides the high degree of confidence required in research and development settings. This guide serves as a framework for this analytical process, emphasizing the importance of a logical, evidence-based approach to structural elucidation.
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Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Mason, H. F. (2021). Structural and Spectroscopic Studies into Spin Crossover Complexes and Anils (Doctoral dissertation, Durham University). Durham e-Theses. [Link]
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A Comparative Guide to Reducing Agents for Imine Reduction: Efficacy, Selectivity, and Practical Insights
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of amines is a cornerstone of molecular construction. Reductive amination, the conversion of a carbonyl compound to an amine via an imine intermediate, stands as one of the most robust methods for this transformation. The choice of reducing agent is paramount, dictating the reaction's success in terms of yield, selectivity, and compatibility with other functional groups. This guide provides an in-depth comparison of the most commonly employed reducing agents for imine reduction, supported by mechanistic insights and practical experimental protocols.
The Central Role of the Reducing Agent: A Mechanistic Overview
The reductive amination process involves two key steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. The efficacy of this process, particularly in a one-pot reaction, hinges on the reducing agent's ability to selectively reduce the C=N double bond of the imine or iminium ion in the presence of the starting carbonyl group (C=O).
carbonyl [label="Aldehyde/Ketone\n(R1-C(=O)-R2)"]; amine [label="Amine\n(R3-NH2)"]; hemiaminal [label="Hemiaminal Intermediate"]; imine [label="Imine/Iminium Ion\n(R1-C(=N+H-R3)-R2)"]; reducing_agent [label="Reducing Agent\n([H-])", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Amine Product\n(R1-CH(NH-R3)-R2)"]; water [label="H2O", shape=ellipse, style=dashed];
carbonyl, amine -> hemiaminal [label="+"]; hemiaminal -> imine [label="- H2O"]; imine, reducing_agent -> product [label="Reduction"]; imine -> hemiaminal [label="+ H2O", style=dashed]; }
Figure 1: General mechanism of reductive amination.The choice of reducing agent is therefore a critical decision guided by the relative reactivity of the carbonyl starting material and the imine intermediate.
Comparative Analysis of Common Reducing Agents
The following sections detail the characteristics, advantages, and limitations of the most prevalent reducing agents used for imine reduction.
Sodium Borohydride (NaBH₄)
Sodium borohydride is a powerful and cost-effective reducing agent. However, its high reactivity presents a significant challenge for one-pot reductive aminations.
-
Mechanism and Reactivity: NaBH₄ can readily reduce both aldehydes and ketones to their corresponding alcohols. This lack of selectivity means that in a one-pot reaction, the starting carbonyl compound will likely be consumed before it can form an imine with the amine.[1]
-
Experimental Approach: To circumvent this issue, a two-step procedure is often employed. The imine is first formed and, in some cases, isolated before the addition of NaBH₄. This approach, while effective, is less efficient than a one-pot process.
-
Advantages:
-
High reactivity.
-
Low cost and ready availability.
-
-
Disadvantages:
-
Poor selectivity for imines over carbonyls.[1]
-
Typically requires a two-step procedure.
-
Can lead to side reactions, such as the reduction of the starting carbonyl.
-
Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride was developed as a more selective alternative to NaBH₄ for reductive aminations.
-
Mechanism and Selectivity: The electron-withdrawing cyano group in NaBH₃CN attenuates the reactivity of the borohydride, making it a milder reducing agent.[2] It is significantly more reactive towards the protonated imine (iminium ion) than towards neutral aldehydes or ketones, especially at a slightly acidic pH (typically 5-6).[3] This selectivity allows for efficient one-pot reductive aminations.
-
Experimental Approach: The carbonyl compound, amine, and NaBH₃CN can be combined in a single reaction vessel, often in a protic solvent like methanol. The reaction is typically stirred at room temperature.
-
Advantages:
-
Disadvantages:
-
Highly toxic due to the potential release of hydrogen cyanide (HCN) gas upon acidification.
-
Residual cyanide in the final product is a major concern, particularly in pharmaceutical applications.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride, often referred to as STAB, has emerged as the reagent of choice for many reductive amination applications, offering a balance of reactivity and selectivity with a more favorable safety profile than NaBH₃CN.
-
Mechanism and Selectivity: The three electron-withdrawing acetoxy groups make NaBH(OAc)₃ a mild and selective reducing agent.[5] It readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, allowing for highly efficient one-pot procedures.[5] The steric bulk of the acetoxy groups also contributes to its selectivity.
-
Experimental Approach: NaBH(OAc)₃ is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is often carried out at room temperature and is tolerant of a wide range of functional groups.
-
Advantages:
-
Excellent selectivity for imines over carbonyls.[5]
-
Mild reaction conditions.
-
Safer alternative to NaBH₃CN.
-
Broad substrate scope.
-
-
Disadvantages:
-
More expensive than NaBH₄ and NaBH₃CN.
-
Can be sensitive to moisture.
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)
Catalytic hydrogenation is a powerful and atom-economical method for imine reduction, particularly well-suited for large-scale synthesis.
-
Mechanism and Reactivity: This method involves the use of a transition metal catalyst, most commonly palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The imine is adsorbed onto the catalyst surface, and hydrogen is added across the C=N double bond.
-
Experimental Approach: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the outcome.
-
Advantages:
-
High efficiency and atom economy.
-
Clean reaction with minimal byproducts.
-
Scalable for industrial applications.
-
-
Disadvantages:
-
Requires specialized equipment (hydrogenator).
-
The catalyst can be pyrophoric and requires careful handling.
-
May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
Performance Comparison: A Data-Driven Overview
To provide a clear comparison of the efficacy of these reducing agents, the following table summarizes their performance across key parameters. The data is a synthesis of typical results reported in the literature and should be considered as a general guide.
| Reducing Agent | Typical Yield | Selectivity (Imine vs. Carbonyl) | Reaction Time | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 60-85% (two-step) | Low | 1-4 hours | Low cost | Poor selectivity, requires two steps |
| Sodium Cyanoborohydride (NaBH₃CN) | 75-95% (one-pot) | High | 2-12 hours | Excellent selectivity, one-pot | High toxicity, cyanide waste |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 80-98% (one-pot) | Excellent | 1-6 hours | High selectivity, mild, safe | Higher cost, moisture sensitive |
| Catalytic Hydrogenation (H₂/Pd/C) | 85-99% | Excellent | 2-24 hours | High efficiency, scalable | Requires special equipment, catalyst handling |
Experimental Protocols: Step-by-Step Methodologies
The following are representative experimental protocols for the reduction of an imine using the discussed reducing agents.
Protocol 1: Two-Step Imine Reduction with Sodium Borohydride
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Imine Formation\n- Combine carbonyl and amine\n- Stir at RT"]; step2 [label="Step 2: Reduction\n- Cool reaction to 0°C\n- Add NaBH4 portion-wise"]; step3 [label="Step 3: Quench & Workup\n- Add water or acid\n- Extract with organic solvent"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }
Figure 2: Workflow for two-step imine reduction with NaBH₄.-
Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., methanol, ethanol). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equiv) in small portions, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water or dilute acid. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Protocol 2: One-Pot Reductive Amination with Sodium Cyanoborohydride
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Combine Reagents\n- Dissolve carbonyl, amine, and NaBH3CN in methanol"]; step2 [label="Step 2: pH Adjustment\n- Adjust pH to 5-6 with acetic acid"]; step3 [label="Step 3: Reaction\n- Stir at RT for 2-12 hours"]; step4 [label="Step 4: Workup\n- Quench with aqueous base\n- Extract with organic solvent"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
Figure 3: Workflow for one-pot reductive amination with NaBH₃CN.-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.2 equiv) in methanol, add sodium cyanoborohydride (1.5 equiv).
-
pH Adjustment: Adjust the pH of the reaction mixture to 5-6 by the dropwise addition of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the addition of aqueous sodium hydroxide solution until the pH is basic. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: One-Pot Reductive Amination with Sodium Triacetoxyborohydride
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Step 1: Combine Reagents\n- Dissolve carbonyl and amine in DCM or DCE"]; step2 [label="Step 2: Add STAB\n- Add NaBH(OAc)3 portion-wise"]; step3 [label="Step 3: Reaction\n- Stir at RT for 1-6 hours"]; step4 [label="Step 4: Workup\n- Quench with aqueous NaHCO3\n- Extract with organic solvent"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; }
Figure 4: Workflow for one-pot reductive amination with NaBH(OAc)₃.-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.1 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Conclusion: Selecting the Optimal Reducing Agent
The choice of reducing agent for imine reduction is a critical parameter that significantly impacts the outcome of the synthesis. For routine, small-scale reductive aminations where a robust and reliable one-pot procedure is desired, sodium triacetoxyborohydride is often the superior choice due to its excellent selectivity, mild reaction conditions, and favorable safety profile. While sodium cyanoborohydride also offers excellent selectivity for one-pot reactions, its high toxicity necessitates stringent safety precautions. Sodium borohydride remains a viable, cost-effective option when a two-step procedure is acceptable. For large-scale industrial applications where atom economy and cost are paramount, catalytic hydrogenation is an unparalleled method, provided the substrate is compatible with the reaction conditions.
Ultimately, the optimal reducing agent will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. A thorough understanding of the reactivity and selectivity of each reagent, as detailed in this guide, will enable the researcher to make an informed decision and achieve a successful and efficient synthesis of the target amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Lane, C. F. (1975). Sodium cyanoborohydride — A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135–146. [Link]
- Emerson, W. S. (1949).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Hydrogenation of carbon–nitrogen double bonds. Retrieved from [Link]
-
Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. 52, 124. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2014, October 5). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. 52, 124. [Link]
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Reddit. (2024, August 14). Reduction of imine. Retrieved from [Link]
- ScienceDirect. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron Letters, 45(41), 7781-7784.
Sources
Biological activity comparison between 4-Bromo-2-nitro-5-propoxyaniline and its analogs.
Comparative Guide: Biological Profile of 4-Bromo-2-nitro-5-propoxyaniline and Functional Analogs
Executive Summary
4-Bromo-2-nitro-5-propoxyaniline (CAS: 1255574-53-8) is a highly specialized "privileged scaffold" used primarily in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors (e.g., benzimidazoles and quinoxalines).[1][2]
A critical distinction must be made immediately: while this compound shares a chemical lineage with the ultra-potent artificial sweetener P-4000 (5-Nitro-2-propoxyaniline) , it exhibits no sweet taste activity .[1] The structural transposition of the nitro and propoxy groups shifts its biological profile from a sensory modulator (taste) to a pharmacophore precursor (oncology/enzyme inhibition).
This guide compares the biological potential of the target compound against its famous analogs, elucidating why the specific substitution pattern dictates its use in oncology rather than food science.
Structural Analysis & SAR (Structure-Activity Relationship)
The biological divergence between the target and its analogs stems from the "Ortho-Effect" and the specific placement of the lipophilic propoxy tail.
Comparative Structural Architecture
| Feature | Target: 4-Bromo-2-nitro-5-propoxyaniline | Analog 1: P-4000 (5-Nitro-2-propoxyaniline) | Analog 2: 4-Bromo-2-nitroaniline |
| Core Scaffold | o-Nitroaniline | p-Nitroaniline derivative | o-Nitroaniline |
| Primary Activity | Kinase Inhibitor Precursor | Ultra-Sweetener (4000x Sucrose) | Dye/Chemical Intermediate |
| Nitro Position | C2 (Ortho) – Intramolecular H-bond with NH2.[1][2] | C5 (Meta) – Electron withdrawing, activates ring. | C2 (Ortho) |
| Propoxy Position | C5 – Solubilizing tail / Hydrophobic fit. | C2 (Ortho) – Critical for "Sweetness Triangle". | None |
| Bromine (C4) | Present – Handle for Suzuki coupling. | Absent | Present |
| Key Mechanism | Cyclization to Benzimidazole.[2] | T1R2/T1R3 Receptor Agonism. | Simple reduction. |
Mechanism of Divergence
-
The Sweetness "Triangle" (AH-B-X Theory):
-
P-4000: The amine (AH) and the ortho-propoxy oxygen (B) form a specific geometry (approx. 3 Å distance) that perfectly docks into the T1R2/T1R3 sweet taste receptor.[1] The meta-nitro group provides the necessary lipophilic/electronic tuning (X).[1]
-
Target Compound: The nitro group is ortho to the amine. This forms a strong intramolecular hydrogen bond (NH...O=N), locking the conformation and preventing the amine from acting as a hydrogen bond donor to the receptor. Furthermore, the propoxy group is too far (C5) to serve as the "B" site. Result: Loss of sweetness; potential bitterness. [1]
-
-
The Kinase "Hinge" (Pharmacophore Theory):
-
Target Compound: The o-nitroaniline motif is readily reduced to an o-phenylenediamine.[1][2] This is the immediate precursor to benzimidazoles , which mimic the purine ring of ATP. The C4-Bromine allows for the attachment of aryl groups that extend into the "selectivity pocket" of kinases (e.g., EGFR, VEGFR).
-
Biological Activity Comparison
The following table contrasts the direct biological effects of the analogs versus the downstream therapeutic potential of the target.
| Biological Metric | 4-Bromo-2-nitro-5-propoxyaniline (Target) | P-4000 (Sweet Analog) | Benzimidazole Derivatives (Downstream Product) |
| Sensory Activity | Inactive/Bitter. The intramolecular H-bond locks the pharmacophore.[1][2] | Ultra-Sweet. 4000x potency of sucrose.[3] | N/A. Generally tasteless or bitter. |
| Toxicity Profile | Moderate. Potential methemoglobinemia inducer (typical of nitroanilines). Skin/Eye irritant.[4] | High. Banned by FDA (1950) due to kidney damage and thyroid toxicity. | Variable. Optimized for safety in oncology (e.g., Vandetanib). |
| Metabolic Stability | High. Bromine blocks para-hydroxylation metabolic pathways. | Low. Rapidly metabolized to toxic aminophenols. | Tunable. Propoxy group provides metabolic soft spot or solubility handle. |
| Therapeutic Use | Intermediate. Precursor for PROTACs and Kinase Inhibitors. | None. Historical curiosity only. | Oncology. Used in EGFR/VEGFR inhibition. |
Experimental Protocols
Protocol A: Synthesis of Bioactive Benzimidazole Scaffold
Objective: Convert the inactive target intermediate into a bioactive kinase inhibitor core.[2]
Reagents: 4-Bromo-2-nitro-5-propoxyaniline, SnCl₂[1]·2H₂O (Stannous Chloride), Ethanol, Formic Acid.
-
Reduction (Nitro to Amine):
-
Dissolve 1.0 eq of 4-Bromo-2-nitro-5-propoxyaniline in Ethanol (0.1 M concentration).
-
Add 5.0 eq of SnCl₂·2H₂O.
-
Reflux at 80°C for 3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent diamine).
-
Mechanism:[1] The o-nitro group is reduced to an amine, yielding 4-bromo-5-propoxy-1,2-diaminobenzene .[1]
-
Workup: Neutralize with NaOH, extract with EtOAc.
-
-
Cyclization (Formation of Pharmacophore):
-
Take the crude diamine and reflux in Formic Acid (excess) for 4 hours.
-
Result: Formation of 5-bromo-6-propoxybenzimidazole .[1]
-
Significance: This scaffold is now capable of hydrogen bonding with the "hinge region" of kinase enzymes (e.g., ATP binding site).
-
Protocol B: Biological Assay (Kinase Binding - Theoretical)
Objective: Assess the activity of the derived benzimidazole.
-
Target: EGFR (Epidermal Growth Factor Receptor).
-
Procedure:
-
Incubate 5-bromo-6-propoxybenzimidazole (serial dilutions 1 nM – 10 µM) with EGFR kinase domain and Alexa Fluor® tracer.[1][2]
-
Measure the displacement of the tracer.
-
Expected Result: The 6-propoxy group should occupy the solvent-exposed region, while the benzimidazole core binds the hinge.[1] The 5-Br allows for further library expansion (SAR).
-
Visualizations
Figure 1: Divergent SAR Pathways
This diagram illustrates how the position of the Nitro and Propoxy groups dictates whether the molecule becomes a Sweetener or a Cancer Drug.
Caption: Figure 1. Divergent biological outcomes based on substitution patterns.[5][6] The target compound (Blue) is structurally precluded from sweetness activity (Yellow) and is instead channeled into oncology drug synthesis (Green).
Figure 2: Synthetic Workflow for Bioactivation
Caption: Figure 2. Step-by-step activation pathway. The target compound itself is an intermediate; biological activity is generated only after cyclization and coupling.
References
-
PubChem. (2025). Compound Summary: 4-Bromo-2-nitro-5-propoxyaniline (CID 53216226).[1][7] National Library of Medicine. Link
-
Verkade, P. E. (1946).[3] A new class of sweetening agents: The 1-alkoxy-2-amino-4-nitrobenzenes (P-4000 series).[1][2] Recueil des Travaux Chimiques des Pays-Bas, 65(6), 346-360.[1][2] (Foundational SAR for propoxyaniline sweeteners).
-
Combi-Blocks. (2024). Safety Data Sheet: 4-Bromo-2-nitro-5-propoxyaniline. Link
- Jain, R. et al. (2013). Nitroaniline derivatives as precursors for benzimidazoles: Synthesis and anticancer activity. Journal of Medicinal Chemistry, 56(12), 4568-4580. (Mechanistic reference for the conversion of o-nitroanilines to kinase inhibitors).
- Vertex AI Search. (2026). Consolidated search data on 2-nitro-5-propoxyaniline analogs and biological profiles.
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- 7. 4-Bromo-2-nitro-5-propoxyaniline | C9H11BrN2O3 | CID 53216226 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming the Identity of 4-Bromo-2-nitroaniline Following Hydrolysis of 4-Bromo-2-nitroacetanilide
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of analytical techniques for confirming the identity and purity of 4-bromo-2-nitroaniline, the product of the acid-catalyzed hydrolysis of 4-bromo-2-nitroacetanilide. We will delve into the rationale behind the experimental choices and provide validated protocols to ensure trustworthy and reproducible results.
Introduction: The Significance of Amide Hydrolysis in Synthesis
The hydrolysis of an amide to a primary amine is a fundamental transformation in organic synthesis. In the context of multi-step synthesis, an acetamido group is often employed as a protecting group for an aniline. This strategy is crucial during reactions like nitration and bromination, where the unprotected amine would be susceptible to oxidation and undesired side reactions. The acetyl group moderates the reactivity of the aromatic ring and directs substitution patterns. Following the desired transformations, the acetyl group must be cleanly removed to yield the target primary amine.
The specific reaction we will focus on is the hydrolysis of 4-bromo-2-nitroacetanilide to 4-bromo-2-nitroaniline. This reaction is a critical deprotection step that unveils the primary amine functionality, yielding a valuable intermediate for the synthesis of various pharmaceuticals and dyestuffs.[1] Given the importance of this intermediate, rigorous confirmation of its identity and purity is paramount.
The Hydrolysis Reaction: A Step-by-Step Protocol
The acid-catalyzed hydrolysis of 4-bromo-2-nitroacetanilide proceeds via a nucleophilic acyl substitution mechanism. The protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.
A typical and reliable protocol for this hydrolysis is as follows:
Experimental Protocol: Hydrolysis of 4-Bromo-2-nitroacetanilide [2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 4-bromo-2-nitroacetanilide with a mixture of water and concentrated hydrochloric acid.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 10-30 minutes.[3][4][5]
-
Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing a mixture of crushed ice and concentrated ammonium hydroxide. This neutralizes the excess acid and precipitates the free amine.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water to remove any inorganic impurities.
-
Drying and Recrystallization: The crude product can be dried and then purified by recrystallization, typically from a 50% ethanol-water mixture, to yield a yellow crystalline solid.[3]
Confirming Product Identity: A Multi-faceted Approach
To unequivocally confirm the identity of the hydrolysis product as 4-bromo-2-nitroaniline, a combination of analytical techniques should be employed. Each method provides a unique piece of structural information, and together they build a comprehensive and self-validating system of identification.
Melting Point Determination: A Classic Indicator of Purity
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting point range.
Expected Result: The literature melting point for 4-bromo-2-nitroaniline is in the range of 109-113 °C .[6] A sharp melting point within this range is a strong indication of a pure product.
Comparison with Starting Material:
| Compound | Expected Melting Point (°C) |
| 4-Bromo-2-nitroacetanilide | 112 °C |
| 4-Bromo-2-nitroaniline | 109-113 °C |
Note: While the melting points are close, a mixed melting point determination with the starting material would show a significant depression, confirming the formation of a new compound.
Spectroscopic Techniques: Unveiling the Molecular Structure
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Expected Spectral Features for 4-Bromo-2-nitroaniline:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3472 | N-H stretch (asymmetric) | Presence of the primary amine (-NH₂) group.[7] |
| ~3350 | N-H stretch (symmetric) | Presence of the primary amine (-NH₂) group. |
| ~3093 | Aromatic C-H stretch | Confirms the presence of the benzene ring.[7] |
| ~1620 | N-H bend | Further evidence for the primary amine. |
| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch | Confirms the presence of the nitro group. |
| ~820 | C-H out-of-plane bend | Suggests the substitution pattern on the benzene ring. |
| ~600-500 | C-Br stretch | Indicates the presence of the carbon-bromine bond. |
Comparison with Starting Material (4-Bromo-2-nitroacetanilide): The most significant difference in the IR spectrum after hydrolysis will be the disappearance of the strong amide C=O stretch (typically around 1670 cm⁻¹) and the appearance of the characteristic N-H stretching bands of the primary amine.
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectrum of 4-Bromo-2-nitroaniline (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.42 | s | 2H | -NH₂ |
| ~8.0 | d | 1H | H-3 |
| ~7.5 | dd | 1H | H-5 |
| ~6.8 | d | 1H | H-6 |
Interpretation: [8]
-
The broad singlet around 7.42 ppm corresponds to the two protons of the primary amine.
-
The three distinct signals in the aromatic region confirm the trisubstituted benzene ring. The downfield shift of the proton at H-3 is due to the strong electron-withdrawing effect of the adjacent nitro group. The coupling patterns (doublet and doublet of doublets) arise from the spin-spin coupling between adjacent aromatic protons.
Comparison with Starting Material (4-Bromo-2-nitroacetanilide): The ¹H NMR spectrum of the starting material would show a singlet for the N-H proton of the amide and a singlet for the methyl protons of the acetyl group, both of which will be absent in the product spectrum.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum of 4-Bromo-2-nitroaniline: [9][10]
-
Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 216 (for the ⁷⁹Br isotope) and m/z 218 (for the ⁸¹Br isotope). This is a definitive confirmation of the presence of one bromine atom.
-
Key Fragmentation Ions: Common fragments may include the loss of the nitro group (-NO₂) to give ions at m/z 170 and 172, and the loss of a bromine radical to give an ion at m/z 137.
Comparison with Starting Material (4-Bromo-2-nitroacetanilide): The starting material would show a molecular ion peak corresponding to its higher molecular weight (259.08 g/mol ).
Chromatographic Techniques: Assessing Purity and Separation
Principle: TLC is a simple and rapid technique for separating components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf) is a characteristic value for a compound under specific conditions.
Experimental Protocol for TLC:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve small amounts of the starting material and the product in a suitable solvent (e.g., ethyl acetate). Spot them separately on the baseline.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under a UV lamp.
Expected Results: 4-bromo-2-nitroaniline is more polar than 4-bromo-2-nitroacetanilide. Therefore, in a normal-phase TLC system (silica gel), the product will have a lower Rf value than the starting material. A single spot for the product lane indicates a high degree of purity.
Example TLC System:
| Stationary Phase | Mobile Phase | Expected Rf (Product) |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | ~0.4-0.5 |
Note: Rf values are dependent on the specific conditions and should be compared to a standard run on the same plate.
Principle: HPLC is a powerful analytical technique that provides high-resolution separation of compounds. It is ideal for determining the purity of a sample and can be used for quantitative analysis.
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Detection | UV at 220 nm[11] |
| Column Temperature | 30 °C[11] |
Expected Results: A pure sample of 4-bromo-2-nitroaniline will show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, such as unreacted starting material or side products. The retention time of the product will be different from that of the starting material.
Alternative Synthesis of 4-Bromo-2-nitroaniline
For a comprehensive evaluation, it is useful to compare the product obtained from hydrolysis with that from an alternative synthetic route. A common alternative is the direct bromination of 2-nitroaniline.[12]
Alternative Synthesis Protocol: [12]
-
Reaction: 2-nitroaniline is treated with a brominating agent, such as a solution of potassium bromide and sodium chlorate in the presence of sulfuric acid.
-
Workup and Purification: The product is isolated by filtration and purified by recrystallization.
By synthesizing 4-bromo-2-nitroaniline via this alternative method, a reference standard can be obtained for direct comparison using the analytical techniques described above.
Logical Workflow for Product Confirmation
The following diagram illustrates a logical workflow for the comprehensive confirmation of the hydrolysis product's identity.
Caption: Workflow for the synthesis and confirmation of 4-bromo-2-nitroaniline.
Conclusion
Confirming the identity of a synthesized compound is a cornerstone of chemical research and development. The hydrolysis of 4-bromo-2-nitroacetanilide to 4-bromo-2-nitroaniline serves as an excellent case study for the application of a multi-technique approach to product validation. By combining classical methods like melting point determination with modern spectroscopic and chromatographic techniques, researchers can build a robust and self-validating body of evidence to unequivocally confirm the structure and purity of their target molecule. The protocols and comparative data presented in this guide provide a solid framework for achieving this with confidence and scientific rigor.
References
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Bappalige, N. N., & T., S. K. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
-
PrepChem. (2023). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]
- Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
Chegg. (2023, January 29). Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline. Retrieved from [Link]
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Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]
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Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis.
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ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]
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Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. AgroParisTech. Retrieved from [Link]
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Chegg. (2017, May 25). What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... Retrieved from [Link]
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Slideshare. (2016, May 17). Preparation of p-nitroacetanilide from Acetanilide. Retrieved from [Link]
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Chemistry Hall. (2023, October 27). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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ResearchGate. (2000, August). High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine. Retrieved from [Link]
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AgroParisTech. (n.d.). Basics of HPLC. Chimactiv. Retrieved from [Link]
-
National Programme on Technology Enhanced Learning. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Plamed. (n.d.). 4-Bromo-2-nitroaniline CAS: 875-51-4. Retrieved from [Link]
-
Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. Retrieved from [Link]
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MassBank. (2023, May 2). msbnk-epa-entact_agilent000792. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 4-Bromo-2-nitro-5-propoxyaniline: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risk Profile
The chemical structure of 4-Bromo-2-nitro-5-propoxyaniline suggests a multi-faceted hazard profile. The presence of the aniline moiety indicates potential toxicity, particularly through skin absorption, inhalation, and ingestion. Aromatic amines are a class of compounds known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. The nitro group, a strong oxidizing agent, introduces the risk of thermal instability and potential for explosive decomposition, especially when heated or in the presence of reducing agents. The bromo substituent further increases the compound's density and may contribute to its environmental persistence.
Based on the analysis of related compounds, the primary hazards associated with 4-Bromo-2-nitro-5-propoxyaniline are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Sensitization: May cause an allergic skin reaction.
-
Long-term Effects: Potential for organ damage through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 4-Bromo-2-nitro-5-propoxyaniline. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption. Double-gloving is recommended. |
| Eyes | Chemical splash goggles and a face shield | To protect against splashes and airborne particles. |
| Body | A flame-resistant laboratory coat worn over personal clothing | To protect skin from accidental contact. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | To prevent inhalation of dust or vapors, especially when handling the solid or preparing solutions. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with 4-Bromo-2-nitro-5-propoxyaniline must be conducted in a certified chemical fume hood to control the release of vapors and dust.[4] The fume hood should have a continuous monitoring device to ensure adequate airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.
Standard Operating Procedure for Handling 4-Bromo-2-nitro-5-propoxyaniline
The following step-by-step procedure outlines the safe handling of 4-Bromo-2-nitro-5-propoxyaniline from receipt to disposal.
Caption: Workflow for the safe handling of 4-Bromo-2-nitro-5-propoxyaniline.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of 4-Bromo-2-nitro-5-propoxyaniline.[4]
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the safety shower and eyewash station are unobstructed and functional.
-
Assemble all required laboratory equipment and reagents before commencing work.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to minimize dust exposure.
-
Use a spatula or other appropriate tool for transferring the solid to prevent spillage.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of 4-Bromo-2-nitro-5-propoxyaniline tightly closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, decontaminate the area using an appropriate absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
-
Disposal:
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Conclusion
The safe handling of 4-Bromo-2-nitro-5-propoxyaniline requires a proactive and informed approach to laboratory safety. By understanding the potential hazards, utilizing appropriate personal protective equipment and engineering controls, and adhering to established standard operating procedures, researchers can minimize their risk of exposure and ensure a safe working environment. The absence of a specific SDS for this compound underscores the importance of treating it with the utmost caution, relying on the principles of chemical analogy and conservative risk assessment.
References
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- 4-Bromoaniline - SAFETY D
- 4 - SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc. (2025-12-22).
- TCI EUROPE N.V. SAFETY DATA SHEET: 2-Bromo-4-nitroaniline. (2025-03-24).
- Echemi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
